molecular formula C30H62N10O6 B15563175 Penta lysine

Penta lysine

Cat. No.: B15563175
M. Wt: 658.9 g/mol
InChI Key: IXPHOHNWDLRFJH-KEOOTSPTSA-N
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Description

Penta lysine is a useful research compound. Its molecular formula is C30H62N10O6 and its molecular weight is 658.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPHOHNWDLRFJH-KEOOTSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Penta-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of penta-L-lysine (Lys-Lys-Lys-Lys-Lys), a cationic pentapeptide. Its unique characteristics, primarily driven by the high density of primary amine groups, make it a subject of significant interest in fields ranging from biochemistry to drug delivery systems.

Core Molecular and Physical Properties

Penta-L-lysine is a homooligomer consisting of five L-lysine residues joined by peptide bonds. Its structure is defined by a single alpha-carboxyl group, a single alpha-amino group, and five epsilon-amino groups on the side chains. This composition dictates its molecular weight, charge, and reactivity.

The fundamental molecular properties of penta-L-lysine are summarized below. These values are computationally derived and widely accepted in chemical literature.

PropertyValueSource
Molecular Formula C₃₀H₆₂N₁₀O₆[1][2]
Molecular Weight 658.89 g/mol [2]
Exact Mass 658.4854 g/mol [2]
Canonical SMILES NCCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Synonyms Lys-Lys-Lys-Lys-Lys, KKKKK, Lys5[1][3]

Acid-Base Properties and Charge Distribution

The most critical physicochemical properties of penta-L-lysine stem from its nature as a polyprotic acid. It possesses seven ionizable groups: one C-terminal carboxyl group, one N-terminal amino group, and five side-chain ε-amino groups. The protonation state of these groups, and thus the net charge of the peptide, is highly dependent on the pH of the surrounding medium.[4]

The pKa is the pH at which 50% of a specific ionizable group is in its protonated form and 50% is in its deprotonated form. The charge of the peptide can be calculated at any given pH using the Henderson-Hasselbalch equation.[5] Standard pKa values for the functional groups in peptides are well-established.

Ionizable GroupTypical pKa ValueCharge when ProtonatedCharge when Deprotonated
C-Terminal α-carboxyl (-COOH)~2.180-1
N-Terminal α-amino (-NH₃⁺)~8.95+10
Lysine (B10760008) Side Chain ε-amino (-NH₃⁺)~10.53+10

Note: These pKa values are for individual amino acids and can be influenced by the peptide's microenvironment and proximity to other charged groups.[6][7]

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge.[8] Due to its six amino groups and one carboxyl group, penta-L-lysine is highly basic. Its net charge transitions from highly positive at acidic pH to neutral at its pI, and finally to a negative charge at very high pH. The theoretical isoelectric point for penta-L-lysine is approximately 11.2 .[9]

The net charge at a given pH determines the peptide's behavior in solution, including its solubility and interaction with other molecules.[10] At physiological pH (~7.4), all six amino groups are protonated (charge +6) and the carboxyl group is deprotonated (charge -1), resulting in a net charge of +5 .

The following diagram illustrates the relationship between pH and the net charge of penta-L-lysine.

G node_acidic pH < 2 (Highly Acidic) charge_p6 Net Charge ≈ +6 -COOH (neutral) -NH3+ (all positive) node_acidic->charge_p6 Protonation node_mid 2 < pH < 9 (Physiological Range) charge_p5 Net Charge ≈ +5 -COO- (negative) -NH3+ (all positive) node_mid->charge_p5 Deprotonation of COOH node_pi pH ≈ 11.2 (Isoelectric Point, pI) charge_0 Net Charge ≈ 0 -COO- (negative) Multiple NH3+/NH2 states node_pi->charge_0 Net Neutrality node_basic pH > 11.2 (Basic) charge_n1 Net Charge ≈ -1 -COO- (negative) -NH2 (all neutral) node_basic->charge_n1 Deprotonation of all NH3+

Caption: Net charge of penta-L-lysine at different pH ranges.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are representative protocols for key analyses of penta-L-lysine.

Isoelectric focusing separates molecules based on their pI.[12] A pH gradient is established in a gel, and when an electric field is applied, the peptide migrates until it reaches the pH that equals its pI, where its net charge is zero and migration ceases.[8]

Methodology:

  • Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing carrier ampholytes, which are small molecules that establish a stable pH gradient when subjected to an electric field.

  • Sample Preparation: Dissolve lyophilized penta-L-lysine in deionized water to a final concentration of 1-2 mg/mL.

  • Sample Application: Apply 5-10 µL of the penta-L-lysine solution to the IEF gel. Also apply a pI marker standard mixture containing proteins of known isoelectric points.

  • Focusing: Place the gel in an electrophoresis chamber and apply a voltage according to the manufacturer's instructions. The voltage causes the carrier ampholytes to migrate and form the pH gradient, and the sample molecules to migrate to their pI.

  • Staining: After focusing is complete (typically several hours), fix the proteins in the gel using a trichloroacetic acid solution and then visualize with a protein stain such as Coomassie Brilliant Blue.

  • Analysis: Determine the migration distance of the penta-L-lysine band. Create a standard curve by plotting the pI of the markers against their migration distance. Use this curve to interpolate the pI of penta-L-lysine.

Titration can be used to determine the pKa values of the ionizable groups. This involves monitoring the pH of a penta-L-lysine solution as a strong base (e.g., NaOH) is added incrementally.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of penta-L-lysine and dissolve it in a known volume (e.g., 20 mL) of degassed, deionized water.

  • Initial Acidification: Adjust the initial pH of the solution to ~1.5 by adding a small amount of standardized 0.1 M HCl. This ensures all ionizable groups are fully protonated.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add a standardized solution of 0.1 M NaOH.

  • Titration Process: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show buffer regions and equivalence points. The midpoint of each buffer region (the point of half-equivalence) corresponds to the pKa of an ionizable group. Given the overlapping pKa values of the six amino groups, deconvolution of the curve may require specialized software.

The following diagram illustrates a generalized workflow for the physicochemical characterization of penta-L-lysine.

G cluster_analysis start Penta-L-lysine Sample (Lyophilized Powder) dissolution Dissolution in Aqueous Buffer/Water start->dissolution analysis Physicochemical Analysis dissolution->analysis titration Acid-Base Titration analysis->titration ief Isoelectric Focusing (IEF) analysis->ief hplc Reverse-Phase HPLC analysis->hplc mass_spec Mass Spectrometry analysis->mass_spec pka_vals pKa Values titration->pka_vals pi_val Isoelectric Point (pI) ief->pi_val purity Purity & Hydrophobicity hplc->purity mw_confirm Molecular Weight Confirmation mass_spec->mw_confirm

Caption: Experimental workflow for physicochemical characterization.

Applications in Drug Development

The highly cationic nature of penta-L-lysine at physiological pH is the primary driver of its use in biomedical applications, particularly in the design of delivery systems for therapeutic agents.

Poly-lysine and lysine-rich peptides are widely explored as non-viral vectors for gene delivery and as carriers for drugs.[13] Their positive charge facilitates several key steps in the delivery process:

  • Complexation: They can electrostatically interact with negatively charged cargo, such as nucleic acids (DNA, siRNA) or certain anionic drugs, condensing them into nanoparticles.

  • Cellular Interaction: The resulting cationic complexes can interact favorably with the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake (internalization).[13][14]

  • Endosomal Escape: Once inside the cell within an endosome, the high density of amine groups can act as a "proton sponge." This buffering capacity can lead to endosomal swelling and rupture, releasing the therapeutic cargo into the cytoplasm.

The diagram below outlines the logical pathway for using penta-L-lysine as a drug delivery vehicle.

G pentalysine Penta-lysine (K5) (Cationic Vehicle, +5) complexation Electrostatic Complexation pentalysine->complexation cargo Therapeutic Cargo (e.g., siRNA, Anionic Drug) cargo->complexation nanoparticle Cationic Nanoparticle (K5-Cargo Complex) complexation->nanoparticle uptake Cellular Uptake via Endocytosis nanoparticle->uptake endosome Cargo Trapped in Endosome uptake->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape release Cytosolic Release of Cargo -> Therapeutic Effect escape->release

Caption: Logical pathway of penta-L-lysine in drug delivery.

References

A Technical Guide to the Synthesis and Purification of Penta-L-lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of penta-L-lysine, a cationic peptide of significant interest in biomedical research and drug delivery. The following sections detail the principles and experimental protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, cleavage and deprotection, and final purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Penta-L-lysine is a short peptide consisting of five L-lysine residues. Its polycationic nature at physiological pH allows for interaction with negatively charged molecules such as nucleic acids, making it a valuable tool in the development of gene delivery vectors. Furthermore, its simple, repetitive structure serves as an excellent model for studying the synthesis and purification of basic peptides. This guide will focus on the most common and robust method for its synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Penta-L-lysine via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the preferred method for the synthesis of penta-L-lysine due to its mild deprotection conditions and the availability of a wide range of reagents. The synthesis is carried out on a solid support (resin), which simplifies the purification process at each step as reagents and by-products are removed by simple filtration and washing.

Principle of Fmoc-SPPS

The synthesis involves the sequential addition of Nα-Fmoc and side-chain protected amino acids to a growing peptide chain anchored to an insoluble resin. The ε-amino group of lysine (B10760008) is typically protected with the acid-labile tert-butoxycarbonyl (Boc) group. Each cycle of amino acid addition consists of two main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.

This cycle is repeated until the desired penta-L-lysine sequence is assembled.

Experimental Protocol: Synthesis of Penta-L-lysine

This protocol is for the manual synthesis of penta-L-lysine on a 0.1 mmol scale using a pre-loaded Fmoc-Lys(Boc)-Wang resin.

Materials and Reagents:

  • Fmoc-Lys(Boc)-Wang resin (loading ~0.5 mmol/g)

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • 20% (v/v) Piperidine in DMF

  • Coupling solution: 0.5 M Fmoc-Lys(Boc)-OH, 0.5 M DIC, and 0.5 M OxymaPure® in DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (0.1 mmol) into a solid-phase synthesis vessel.

    • Add 5 mL of DMF and shake for 1 hour to swell the resin.

    • Drain the DMF.

  • First Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • First Coupling (Second Lysine Residue):

    • Add 2 mL of the coupling solution (containing 1 mmol of Fmoc-Lys(Boc)-OH, DIC, and OxymaPure®) to the resin.

    • Shake for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Subsequent Cycles (Third, Fourth, and Fifth Lysine Residues):

    • Repeat the deprotection step (Step 2) and the coupling step (Step 3) three more times to add the remaining three lysine residues.

  • Final Deprotection:

    • After the final coupling, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.

  • Final Washing and Drying:

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

    • Dry the resin under a stream of nitrogen and then in a vacuum desiccator to a constant weight.

Synthesis Workflow Diagram

SPPS_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Lys(Boc)-OH (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Loop Repeat 3x Wash2->Loop Cycle 1-4 FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect After final coupling Loop->Deprotect1 FinalWash Wash (DMF, DCM) & Dry FinalDeprotect->FinalWash PeptidylResin H-(Lys(Boc))5-Resin FinalWash->PeptidylResin Cleavage_Workflow Start Dried H-(Lys(Boc))5-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage Incubation Shake for 2-3 hours Cleavage->Incubation Filtration Filter to remove resin Incubation->Filtration Precipitation Precipitate in cold diethyl ether Filtration->Precipitation Isolation Centrifuge and wash with ether Precipitation->Isolation End Crude Penta-L-lysine (powder) Isolation->End

Penta-lysine molecular weight and structure determination.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight and Structure Determination of Penta-lysine

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of peptides is fundamental. Penta-lysine, a homooligomer of lysine (B10760008), serves as a valuable model system and a component in various biochemical and pharmaceutical applications. This guide provides a detailed overview of its molecular weight and the experimental methodologies employed for its structural elucidation.

Penta-lysine: Core Molecular Data

Penta-lysine is a peptide composed of five L-lysine residues linked by peptide bonds. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C30H62N10O6[1][2]
Average Molecular Weight 658.89 g/mol [1]
Monoisotopic (Exact) Mass 658.4854 Da[1][2]
Synonyms Lys-Lys-Lys-Lys-Lys, KKKKK, Lys5[1][3]

Methodologies for Structural Determination

The comprehensive characterization of penta-lysine's structure requires a combination of analytical techniques. The primary methods include mass spectrometry for molecular weight verification and sequencing, nuclear magnetic resonance (NMR) spectroscopy for three-dimensional structure determination in solution, and amino acid analysis to confirm composition.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular mass of peptides with high accuracy.[4][5] It also provides information on the amino acid sequence and can identify any post-translational modifications.[4][6][7]

Experimental Protocol: Peptide Mass Spectrometry

  • Sample Preparation:

    • Dissolve the penta-lysine sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate ionization.

    • The concentration should be in the low micromolar to nanomolar range, depending on the instrument's sensitivity.

  • Ionization:

    • Electrospray Ionization (ESI): The peptide solution is passed through a heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions. ESI is a "soft" ionization technique that typically produces multiply charged ions, which is useful for large molecules.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The peptide sample is co-crystallized with a matrix material (e.g., sinapinic acid) on a target plate. A pulsed laser beam is directed at the crystals, causing the matrix to absorb the energy and desorb, carrying the peptide into the gas phase as predominantly singly charged ions.

  • Mass Analysis:

    • The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

    • The analyzer measures the m/z of the intact penta-lysine, allowing for the confirmation of its molecular weight.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • To confirm the sequence, ions corresponding to penta-lysine are isolated in the mass spectrometer.

    • These precursor ions are then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).

    • Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.

    • The resulting fragment ions are analyzed to produce an MS/MS spectrum. The mass differences between the peaks in this spectrum correspond to the individual amino acid residues, allowing for the reconstruction of the peptide sequence.

mass_spectrometry_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Penta-lysine Sample Dissolution Dissolve in Acetonitrile/Water/Formic Acid Sample->Dissolution Ionization Ionization (ESI or MALDI) Dissolution->Ionization MassAnalyzer Mass Analysis (MS1) (Measure m/z of intact peptide) Ionization->MassAnalyzer Isolation Precursor Ion Isolation MassAnalyzer->Isolation MW_Confirm Molecular Weight Confirmation MassAnalyzer->MW_Confirm Fragmentation Fragmentation (CID) Isolation->Fragmentation MSMS MS/MS Analysis (Measure m/z of fragments) Fragmentation->MSMS Sequencing Sequence Verification MSMS->Sequencing

Workflow for Mass Spectrometry Analysis of Penta-lysine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution under near-physiological conditions.[8][9][10][11] It provides information about the peptide's conformation, dynamics, and intramolecular interactions.[8][9]

Experimental Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation:

    • Dissolve a high-purity (>95%) penta-lysine sample in a suitable solvent, typically 90% H2O/10% D2O or a buffered aqueous solution, to a concentration of at least 1 mM.[12]

    • The pH of the solution should be carefully adjusted to ensure stability and minimize the exchange rate of amide protons.[10][12]

    • The sample is placed in a standard NMR tube.

  • Data Acquisition:

    • A series of 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments for a small peptide like penta-lysine include:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within the same amino acid residue.[8]

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).[8][10] This is crucial for identifying the type of amino acid.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are in the same residue.[8][12] This is the primary source of information for determining the 3D structure.

  • Resonance Assignment:

    • The first step in data analysis is to assign every proton signal in the spectra to a specific atom in the penta-lysine sequence.[8][12]

    • TOCSY and COSY spectra are used to identify the spin systems of the individual lysine residues.

    • NOESY spectra are then used to link these spin systems sequentially by identifying spatial proximities between protons of adjacent residues (e.g., the alpha-proton of residue i and the amide proton of residue i+1).

  • Structural Calculation and Refinement:

    • The cross-peak intensities in the NOESY spectrum are converted into distance restraints (upper distance bounds) between pairs of protons.[8][12]

    • Dihedral angle restraints can also be derived from scalar coupling constants (3J-couplings) measured from high-resolution 1D or 2D spectra.[8]

    • These experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH), which use molecular dynamics or distance geometry algorithms to generate an ensemble of 3D structures consistent with the NMR data.

    • The final ensemble of structures is typically refined using a force field to ensure realistic bond lengths and angles.

nmr_workflow cluster_prep Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Sample Penta-lysine Sample (>95% purity, >1mM) COSY COSY Sample->COSY TOCSY TOCSY Sample->TOCSY NOESY NOESY Sample->NOESY Assignment Resonance Assignment COSY->Assignment TOCSY->Assignment NOESY->Assignment Restraints Generate Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Refinement Ensemble Refinement Calculation->Refinement Structure 3D Structure Ensemble Refinement->Structure

General workflow for 3D structure determination by NMR.
Amino Acid Analysis (AAA)

Amino acid analysis is a technique used to determine the amino acid composition of a peptide.[13][14][15][16] For a known peptide like penta-lysine, it serves as a method to confirm its identity and quantify the amount of peptide in a sample.[17]

Experimental Protocol: Acid Hydrolysis and Chromatographic Analysis

  • Hydrolysis:

    • An accurately weighed sample of penta-lysine is placed in a hydrolysis tube.

    • A large excess of 6 M hydrochloric acid (HCl) is added.[13][14]

    • The tube is evacuated, sealed, and heated at approximately 110 °C for 24 hours to completely break all peptide bonds.[13][14]

  • Derivatization (Pre-column or Post-column):

    • The resulting mixture of free amino acids is often derivatized with a reagent to make them detectable by UV or fluorescence spectroscopy. Common derivatizing agents include ninhydrin (B49086) (post-column) or phenyl isothiocyanate (PITC, pre-column).[13][14]

  • Chromatographic Separation:

    • The derivatized amino acid mixture is injected into a chromatography system, typically using either ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).[13][14][15]

    • The amino acids are separated based on their physicochemical properties (e.g., charge, hydrophobicity).

  • Detection and Quantification:

    • As the separated amino acids elute from the column, they are detected. For example, the ninhydrin reaction produces an intense purple color that is measured by a spectrometer.[13][14]

    • The retention time of each peak identifies the amino acid (by comparison to a standard mixture of amino acids).

    • The area under each peak is proportional to the amount of that amino acid in the sample.[13] For penta-lysine, the analysis should yield a single major peak corresponding to lysine.

aaa_workflow Sample Penta-lysine Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Separation Chromatographic Separation (HPLC) Hydrolysis->Separation Derivatization Derivatization (e.g., Ninhydrin) Separation->Derivatization Detection Detection & Quantification Derivatization->Detection Result Confirm Lysine Composition Detection->Result

Workflow for Amino Acid Analysis.

References

Unraveling the Charge Landscape of Penta-lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physicochemical Properties and Experimental Determination of the Charge Density of a Key Cationic Peptide

For researchers, scientists, and drug development professionals, understanding the electrostatic characteristics of peptides is paramount for predicting their biological activity, designing effective delivery systems, and ensuring therapeutic efficacy. Penta-lysine, a homooligomer of the basic amino acid lysine, serves as a fundamental model for studying the behavior of cationic peptides. Its well-defined structure and multiple ionizable groups make it an excellent candidate for investigating the interplay between pH, charge state, and molecular interactions. This technical guide provides a comprehensive overview of the charge density of penta-lysine, detailing its physicochemical properties, experimental determination, and its critical role in biological and pharmaceutical applications.

Physicochemical Properties and Charge State of Penta-lysine

Penta-lysine possesses six primary amine groups (one α-amino group and five ε-amino groups in the side chains) and one α-carboxyl group, all of which are ionizable. The net charge of the peptide is therefore highly dependent on the pH of the surrounding environment. The ionization state of each of these groups is governed by its acid dissociation constant (pKa).

The charge of penta-lysine at a given pH can be estimated by considering the pKa values of its constituent ionizable groups. At physiological pH (~7.4), the carboxyl group is deprotonated (negative charge), while the amino groups are protonated (positive charge), resulting in a significant net positive charge. This high positive charge density is a defining feature of penta-lysine and is central to its biological activities.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the charge and physicochemical properties of penta-lysine.

PropertyValueReference(s)
Molecular FormulaC30H62N10O6[1]
Molecular Weight658.88 g/mol [1]
Theoretical Isoelectric Point (pI) for Poly-lysines~11.2 for penta-lysine[2]

Table 1: General Physicochemical Properties of Penta-lysine.

Ionizable GroupExperimental pKa Value (in an alanine (B10760859) pentapeptide model)Reference(s)
α-carboxyl group3.67 ± 0.03[3]
α-amino group8.00 ± 0.03[3]
ε-amino group (Lysine side chain)10.40 ± 0.08[3]

Table 2: Experimentally Determined pKa Values of Ionizable Groups Relevant to Penta-lysine. These values were determined in alanine pentapeptides, which serve as a good model for the local environment in penta-lysine.[3]

Experimental Determination of Charge Density

The theoretical charge of penta-lysine can be calculated using the Henderson-Hasselbalch equation based on the pKa values. However, experimental verification is crucial for accurate characterization. Several techniques can be employed to determine the charge density and isoelectric point of peptides like penta-lysine.

Potentiometric Titration

Potentiometric titration is a fundamental method for determining the pKa values of ionizable groups in a molecule. The process involves the gradual addition of a strong acid or base to a solution of the peptide while monitoring the pH. The resulting titration curve reveals the buffering regions corresponding to the pKa of each ionizable group.

  • Preparation of the Peptide Solution:

    • Dissolve a precisely weighed amount of penta-lysine in deionized, CO2-free water to a final concentration of approximately 0.4 mM.[4]

    • To ensure all groups are in a fully protonated state, the initial pH of the solution can be adjusted to ~2.0 using a standardized strong acid (e.g., 0.1 M HCl).[5]

  • Titration Setup:

    • Use a calibrated pH meter with a glass electrode to monitor the pH of the solution.

    • Employ a micro-burette for the precise addition of a standardized strong base titrant (e.g., 0.1 M NaOH).

    • Maintain a constant temperature (e.g., 25°C) and stir the solution gently throughout the titration to ensure homogeneity.[3]

  • Titration Procedure:

    • Record the initial pH of the acidified peptide solution.

    • Add small, precise volumes of the NaOH titrant.

    • After each addition, allow the pH to stabilize before recording the value.

    • Continue the titration until the pH reaches a plateau in the high pH range (e.g., pH 12), indicating all ionizable groups have been deprotonated.

  • Data Analysis:

    • Plot the measured pH values against the equivalents of base added.

    • The pKa values correspond to the pH at the midpoint of each buffering region (inflection point) on the titration curve.

    • The isoelectric point (pI) can be estimated as the average of the pKa values flanking the zwitterionic form (net charge of zero). For penta-lysine, this will be in the high pH range.

G cluster_workflow Potentiometric Titration Workflow prep Prepare 0.4 mM Penta-lysine Solution acidify Acidify to pH 2 with 0.1 M HCl prep->acidify Ensure full protonation setup Calibrated pH meter & Micro-burette with 0.1 M NaOH acidify->setup Prepare for titration titrate Titrate with NaOH, record pH after each addition setup->titrate Perform titration plot Plot pH vs. Equivalents of Base titrate->plot Generate titration curve analyze Determine pKa values from inflection points plot->analyze Analyze data

Figure 1: Workflow for Potentiometric Titration. (Within 100 characters)
Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to determine the charge-to-size ratio of molecules. By measuring the electrophoretic mobility of penta-lysine at different pH values, its net charge can be determined.

  • Instrumentation and Capillary Preparation:

    • Utilize a commercial CE system equipped with a UV detector.

    • Use a fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm effective length).

    • Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and the running buffer.

  • Buffer Preparation:

    • Prepare a series of running buffers with different pH values (e.g., from pH 2 to 12) using appropriate buffer systems (e.g., phosphate, acetate, borate).

    • Maintain a constant ionic strength across all buffers.

  • Sample Preparation and Injection:

    • Dissolve penta-lysine in deionized water to a concentration of approximately 0.1-1 mg/mL.

    • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation:

    • Apply a constant voltage (e.g., 15-30 kV) across the capillary.

    • Monitor the migration of the peptide using the UV detector at an appropriate wavelength (e.g., 200-214 nm).

    • Record the migration time of the penta-lysine peak.

  • Data Analysis:

    • Calculate the electrophoretic mobility (µep) of penta-lysine at each pH using the migration times of the peptide and a neutral marker.

    • The net charge (Z) of the peptide is proportional to its electrophoretic mobility.

    • Plot the calculated net charge against pH to generate a charge-pH profile. The pH at which the net charge is zero corresponds to the isoelectric point (pI).

G cluster_workflow Capillary Electrophoresis Workflow for Charge Determination prep_buffer Prepare Running Buffers (Varying pH) separate Apply Voltage and Perform Electrophoresis prep_buffer->separate prep_sample Prepare Penta-lysine Sample (0.1-1 mg/mL) inject Inject Sample prep_sample->inject condition_cap Condition Fused-Silica Capillary condition_cap->inject inject->separate detect Detect Peptide (UV Detector) separate->detect analyze Calculate Electrophoretic Mobility and Net Charge detect->analyze

Figure 2: Workflow for Capillary Electrophoresis. (Within 100 characters)

Role of Charge Density in Biological and Pharmaceutical Applications

The high positive charge density of penta-lysine is a key determinant of its interactions with biological systems, making it and other lysine-rich peptides valuable tools in drug development.

Interaction with Cell Membranes

Cell membranes are generally negatively charged due to the presence of anionic phospholipids (B1166683) such as phosphatidylserine. The positively charged penta-lysine can interact electrostatically with these negatively charged membrane components.[6] This interaction can lead to:

  • Membrane Adsorption: The peptide can bind to the surface of the cell membrane.

  • Membrane Perturbation: At higher concentrations, the peptide can disrupt the membrane integrity, which is a mechanism exploited by some antimicrobial peptides.[7]

  • Cellular Uptake: The electrostatic interaction can facilitate the entry of the peptide and any conjugated cargo into the cell, a principle utilized in cell-penetrating peptides (CPPs).[8]

G cluster_pathway Penta-lysine Interaction with Cell Membrane penta_lysine Penta-lysine (+ Charge) cell_membrane Cell Membrane (- Charge) penta_lysine->cell_membrane Electrostatic Interaction adsorption Membrane Adsorption cell_membrane->adsorption perturbation Membrane Perturbation adsorption->perturbation Increased Concentration uptake Cellular Uptake adsorption->uptake Facilitates Entry

Figure 3: Penta-lysine and Cell Membrane Interaction. (Within 100 characters)
Drug and Gene Delivery

The ability of cationic peptides to interact with and traverse cell membranes makes them promising vectors for the delivery of therapeutic molecules, including drugs, proteins, and nucleic acids (e.g., siRNA, mRNA). Penta-lysine and longer poly-lysine chains can form complexes with negatively charged cargo through electrostatic interactions, protecting the cargo from degradation and facilitating its delivery into cells.[8] The charge density of the peptide is a critical parameter that can be tuned to optimize the formation, stability, and delivery efficiency of these complexes.

Conclusion

The charge density of penta-lysine is a fundamental property that dictates its behavior in solution and its interactions with biological systems. A thorough understanding of its charge state as a function of pH, determined through techniques like potentiometric titration and capillary electrophoresis, is essential for its application in research and drug development. The high positive charge of penta-lysine underpins its ability to interact with cell membranes, making it a valuable tool for enhancing cellular uptake and a foundational component in the design of novel drug and gene delivery systems. This guide provides the necessary theoretical background and experimental frameworks for researchers to effectively characterize and utilize the charge properties of penta-lysine in their scientific endeavors.

References

Biocompatibility and Cytotoxicity of Penta-Lysine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biocompatibility and cytotoxicity of penta-lysine. Due to the limited availability of studies focusing specifically on penta-lysine, this guide synthesizes findings from research on short-chain lysine (B10760008) peptides and poly-L-lysine (PLL) of varying molecular weights to infer the likely properties of penta-lysine. The available evidence suggests that short-chain lysine oligomers, such as penta-lysine, are likely to exhibit high biocompatibility and low cytotoxicity.

Core Concepts: Biocompatibility and Cytotoxicity of Lysine-Based Polymers

Poly-L-lysine is a cationic polymer that has been extensively studied for various biomedical applications, including drug and gene delivery. Its biological effects, particularly cytotoxicity, are heavily dependent on its molecular weight.[1][2] Generally, higher molecular weight PLLs are associated with increased cytotoxicity, which is often attributed to their strong interactions with cell membranes, leading to membrane disruption.[2] Conversely, shorter lysine chains are reported to have significantly lower cytotoxic effects.[1] For instance, small polylysine (B1216035) (Mr 3 x 10³) has been shown to be less than 1/20th as cytotoxic as larger polymers (Mr 70 x 10³).[1] This suggests that penta-lysine, as a very short oligomer, would likely have a favorable safety profile in vitro.

Quantitative Data on the Cytotoxicity of Lysine Peptides

The following tables summarize cytotoxicity data for various lysine-containing peptides and polymers to provide a comparative context for penta-lysine.

Table 1: Cytotoxicity of Short-Chain Lysine-Containing Lipopeptides

CompoundCell LineAssayIC50 (mg/L)Reference
C16-KK-NH2HaCaTMTT1.8 - 7.4[3]
C16-RR-NH2HaCaTMTT1.8 - 7.4[3]
(C10)2-KKKK-NH2HaCaTMTT49.4[3]
(C12)2-KKKK-NH2HaCaTMTT42.1[3]

Note: These are lipopeptides, where the fatty acid component significantly influences cytotoxicity.

Table 2: Cytotoxicity of Poly-D-Lysine (PDL) in Complex with Plasmid DNA

Cell LinePlasmid/PDL RatioExposure TimeCell Viability (%)Reference
SH-SY5Y1:248h86.7 ± 2.72[4]
SH-SY5Y1:296h80.88 ± 3.3[4]
SH-SY5Y1:2144h73.15 ± 2.86[4]
HeLa1:248h98 ± 2.2[4]
HeLa1:296h92.98 ± 1.82[4]
HeLa1:2144h87.28 ± 1.36[4]
3T31:248h88.39 ± 2.67[4]
3T31:296h85 ± 6.9[4]
3T31:2144h77.31 ± 6.23[4]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and biocompatibility assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Treatment: Prepare serial dilutions of the test compound (e.g., penta-lysine) in fresh cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations.[5]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a marker for non-viable cells as it can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the test compound for a specified duration (e.g., 24 hours).[5]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin or accutase. Centrifuge the cell suspension to pellet the cells.[5]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways in Lysine-Induced Cytotoxicity

High concentrations of L-lysine and poly-L-lysine have been shown to induce apoptosis through various signaling pathways. While specific pathways for penta-lysine have not been elucidated, the mechanisms observed for related compounds likely share common features.

One study on L-lysine overloading in human renal tubular cells identified a pathway involving NADPH oxidase-dependent reactive oxygen species (ROS) generation, leading to the upregulation of Bax and Apaf-1, downregulation of Bcl-2, and activation of caspases-9 and -3.[6] Poly-L-lysine has also been shown to induce apoptosis through the upregulation of p53 and Bax, and downregulation of Bcl-2.[7][8]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding in Multi-well Plates compound_prep Preparation of Penta-Lysine Solutions treatment Cell Treatment with Penta-Lysine compound_prep->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing the in vitro cytotoxicity of penta-lysine.

Intrinsic Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Execution Phase PentaLysine Penta-Lysine (hypothesized) Bax Bax (Pro-apoptotic) PentaLysine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PentaLysine->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by lysine compounds.

Conclusion

While direct experimental data on the biocompatibility and cytotoxicity of penta-lysine is scarce, the available literature on short-chain lysine peptides and the established relationship between poly-L-lysine molecular weight and toxicity strongly suggest that penta-lysine is likely to be highly biocompatible and exhibit low cytotoxicity in vitro. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation of penta-lysine's biological effects. Further research is warranted to establish a definitive in vitro safety profile for penta-lysine and to explore its potential in various biomedical applications.

References

In Vivo Toxicity of Penta-Lysine Based Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the biocompatibility and safety profile of penta-lysine based nanoparticles in preclinical in vivo models.

Introduction

Penta-lysine based nanoparticles, a subset of lysine-based dendritic and polymeric nanostructures, are gaining prominence in biomedical applications for their potential as delivery vehicles for therapeutics and diagnostics. Their cationic nature facilitates interaction with negatively charged cell membranes and genetic material, making them attractive for drug and gene delivery. However, this inherent positive charge also raises concerns about their potential in vivo toxicity. This technical guide provides a comprehensive overview of the current understanding of the in vivo toxicity of these nanoparticles, drawing parallels from studies on poly-L-lysine (PLL), a closely related polymer. The guide summarizes key quantitative toxicity data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for the scientific community.

Core Findings on In Vivo Toxicity

In vivo studies suggest that the toxicity of lysine-based nanoparticles is influenced by several factors, including the size of the lysine (B10760008) backbone (e.g., penta-lysine vs. high molecular weight poly-L-lysine), surface modifications, dosage, and route of administration. While specific data on penta-lysine remains limited, research on PLL nanoparticles indicates a generally favorable biocompatibility profile at lower concentrations, with toxicity observed at higher doses.

Quantitative Toxicity Data Summary

The following tables summarize quantitative data from various in vivo toxicity studies on lysine-based nanoparticles.

Table 1: Hematological and Biochemical Parameters

Nanoparticle FormulationAnimal ModelDose & RouteKey FindingsReference
Poly-L-Lysine (PLL) NanocapsulesSprague-Dawley RatsIntravenous (up to 30 days)Least changes in hematologic parameters compared to control.[1]
Daunorubicin-loaded PEG-PLL-PLGA NPsMiceIntravenousNo significant differences in hepatic and renal function markers compared to control.[2]
High Molecular Weight Poly-L-lysine (PL)Sprague–Dawley Rats12-15 mg/kg (IV)Toxic effect observed, characterized by endothelial disruption and lung bleeding.[3]
High Molecular Weight Poly-L-lysine (PL)Sprague–Dawley Rats40 mg/kg (IP)No toxic effects noted at this dose and route.[3]
G5 L-lysine dendrimer-SN-38 conjugateMurine colorectal cancer xenograft model4 mg/kg SN-38 equivalent (weekly for 4 doses)Reduced gastrointestinal toxicity compared to the free drug.[4]

Table 2: Inflammatory Response and Gene Expression

Nanoparticle FormulationAnimal ModelDose & RouteKey FindingsReference
Poly-L-Lysine (PLL) NanocapsulesSprague-Dawley RatsIntravenous (up to 30 days)Least changes in the expression of immunomodulatory genes (MCP-1, TNF-α, ICAM-1, IL-6) and least expression of inflammatory markers (COX-2, LOX-15, NOS) compared to control.[1]

Table 3: Histopathological Findings

Nanoparticle FormulationAnimal ModelDose & RouteKey FindingsReference
Poly-L-Lysine (PLL) NanocapsulesSprague-Dawley RatsIntravenous (up to 30 days)Almost normal architecture of important tissues (liver, kidney, lung, spleen) after treatment.[1][5]
Daunorubicin-loaded PEG-PLL-PLGA NPsMiceIntravenousPathologic changes observed in the heart, liver, spleen, lung, and kidney.[2]
High Molecular Weight Poly-L-lysine (PL)Sprague–Dawley RatsIntravenousSanguineous lung edema was provoked.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicity studies. The following sections outline the typical experimental protocols employed in the in vivo assessment of lysine-based nanoparticles.

Animal Models and Administration
  • Animal Models: Sprague-Dawley rats and various strains of mice are commonly used models for in vivo toxicity studies of these nanoparticles.[1][2][3]

  • Routes of Administration: The most common routes for administering lysine-based nanoparticles are intravenous (IV) and intraperitoneal (IP) injections.[1][3] The choice of administration route can significantly impact the biodistribution and toxicity profile of the nanoparticles.[3]

Toxicity Assessment Assays

A multi-pronged approach is typically used to evaluate the in vivo toxicity of nanoparticles.

  • Hematological Analysis: Blood samples are collected to assess parameters such as red and white blood cell counts, platelet counts, and hemoglobin levels to identify any potential hematotoxicity.[1]

  • Biochemical Analysis: Serum levels of key enzymes and proteins are measured to evaluate organ function. For instance, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are markers for liver function, while creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are indicators of kidney function.[2]

  • Gene Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) is employed to quantify the expression of genes related to inflammation and immunomodulation, such as monocyte chemotactic protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), intercellular adhesion molecule-1 (ICAM-1), and interleukin-6 (IL-6).[1]

  • Immunoblotting: The expression levels of key inflammatory proteins like cyclooxygenase-2 (COX-2), lipo-oxygenase-15 (LOX-15), and nitric oxide synthase (NOS) are determined using Western blotting to assess the inflammatory response.[1]

  • Histopathological Examination: Major organs such as the heart, liver, spleen, lungs, and kidneys are harvested, sectioned, stained (e.g., with hematoxylin (B73222) and eosin), and examined under a microscope to identify any pathological changes or tissue damage.[1][2]

  • Median Lethal Dose (LD50) Determination: This study is conducted to determine the dose at which the nanoparticle formulation is lethal to 50% of the test animals, providing a quantitative measure of acute toxicity.[2]

Visualizing Workflows and Pathways

Diagrams illustrating experimental workflows and biological pathways provide a clear and concise understanding of the processes involved.

Experimental_Workflow_for_In_Vivo_Toxicity_Assessment Nanoparticle_Admin Nanoparticle Administration (IV or IP) Observation Observation Period (e.g., 30 days) Nanoparticle_Admin->Observation Animal_Model Animal Model (e.g., Sprague-Dawley Rat) Animal_Model->Nanoparticle_Admin Sample_Collection Sample Collection Observation->Sample_Collection Blood_Sample Blood Sample_Collection->Blood_Sample Tissue_Sample Tissues (Liver, Kidney, Lung, Spleen) Sample_Collection->Tissue_Sample Hematology Hematological Analysis Blood_Sample->Hematology Biochemistry Biochemical Analysis Blood_Sample->Biochemistry Gene_Expression Gene Expression (RT-PCR) Tissue_Sample->Gene_Expression Immunoblotting Immunoblotting Tissue_Sample->Immunoblotting Histopathology Histopathological Examination Tissue_Sample->Histopathology Toxicity_Assessment Overall Toxicity Assessment Hematology->Toxicity_Assessment Biochemistry->Toxicity_Assessment Gene_Expression->Toxicity_Assessment Immunoblotting->Toxicity_Assessment Histopathology->Toxicity_Assessment

Caption: General workflow for in vivo toxicity studies.

Studies on poly-L-lysine nanocapsules have investigated their impact on key inflammatory signaling pathways. The general lack of significant upregulation of inflammatory markers suggests a degree of immunocompatibility at the tested concentrations.

Inflammatory_Signaling_Pathway PLL_Nanoparticles Poly-L-Lysine Nanoparticles Cellular_Interaction Cellular Interaction PLL_Nanoparticles->Cellular_Interaction Minimal Activation NF_kB_Pathway NF-κB Pathway Cellular_Interaction->NF_kB_Pathway MAPK_Pathway MAPK Pathway Cellular_Interaction->MAPK_Pathway Gene_Expression Inflammatory Gene Expression NF_kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Adhesion_Molecules Adhesion Molecules (ICAM-1) Gene_Expression->Adhesion_Molecules Inflammatory_Enzymes Inflammatory Enzymes (COX-2, NOS) Gene_Expression->Inflammatory_Enzymes Inflammatory_Response Inflammatory Response Cytokines->Inflammatory_Response Adhesion_Molecules->Inflammatory_Response Inflammatory_Enzymes->Inflammatory_Response

Caption: Potential inflammatory signaling pathways.

Conclusion and Future Directions

The available in vivo data, primarily from studies on poly-L-lysine nanoparticles, suggests that lysine-based nanocarriers can be biocompatible and non-toxic at appropriate concentrations and when suitably modified (e.g., with PEGylation).[1][2] However, high molecular weight and high concentrations of cationic lysine-based nanoparticles can induce toxicity, particularly through intravenous administration, leading to effects such as endothelial damage and inflammation.[3]

For the continued development of penta-lysine based nanoparticles for clinical applications, future research should focus on:

  • Dedicated In Vivo Toxicity Studies: Conducting comprehensive in vivo toxicity assessments specifically on penta-lysine nanoparticles of varying sizes and surface functionalities.

  • Dose-Response Relationship: Establishing a clear dose-response relationship for both therapeutic efficacy and toxicity.

  • Long-Term Toxicity: Evaluating the potential for chronic toxicity and immunogenicity with repeated administrations, which is crucial for applications in chronic diseases.[6][7]

  • Mechanism of Toxicity: Elucidating the precise molecular mechanisms underlying the observed toxicity to guide the rational design of safer nanoparticles.

By addressing these key areas, the scientific community can pave the way for the safe and effective translation of penta-lysine based nanoparticles from the laboratory to clinical practice.

References

Biodegradation of Penta-lysine in Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and extrapolated biodegradation pathways of penta-lysine under physiological conditions. Given the limited direct research on penta-lysine, this document synthesizes information from studies on oligo-lysine degradation, the enzymatic activity of relevant proteases, and the established metabolic pathways for the lysine (B10760008) monomer. This guide is intended to provide a robust framework for researchers and professionals in drug development investigating the stability, metabolism, and in vivo fate of lysine-based peptides.

Executive Summary

Penta-lysine, a short oligomer of the essential amino acid L-lysine, is susceptible to biodegradation in physiological environments through enzymatic proteolysis. The primary degradation route involves the cleavage of its peptide bonds by various proteases, leading to the formation of smaller lysine oligomers and, ultimately, lysine monomers. These resulting lysine molecules then enter the well-established lysine catabolic pathways in the liver and other tissues. The stability of penta-lysine is influenced by the specific proteases present in the local physiological environment, such as serum, interstitial fluid, or intracellular compartments. This guide details the key enzymes involved, the resulting degradation products, and the subsequent metabolic fate of lysine.

Predicted Enzymatic Degradation of Penta-lysine

The degradation of penta-lysine is initiated by the action of endo- and exopeptidases that cleave the peptide bonds between the lysine residues.

Key Proteases and Peptidases

Several classes of proteases are anticipated to be involved in the breakdown of penta-lysine:

  • Serine Proteases: Enzymes like trypsin and trypsin-like proteases are highly effective at cleaving peptide bonds on the C-terminal side of basic amino acids such as lysine and arginine.[1][2] Trypsin is a key digestive enzyme but also has homologues in plasma and other tissues.

  • Cathepsins: A family of proteases, primarily found in lysosomes, that play a crucial role in protein turnover.[3][4] Cathepsin B and Cathepsin L are known to be involved in the degradation of various peptides and proteins within the endo-lysosomal pathway.[5][6]

  • Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of peptides, respectively.[7] They are important in the final stages of peptide degradation to yield free amino acids.

Hypothetical Degradation Pathway

In the absence of direct experimental data for penta-lysine, a hypothetical degradation pathway can be proposed based on the known specificities of these enzymes.

G cluster_0 Initial Proteolytic Cleavage cluster_1 Further Degradation Penta-lysine Penta-lysine Tetra-lysine + Lysine Tetra-lysine + Lysine Penta-lysine->Tetra-lysine + Lysine Trypsin, Cathepsins (Endopeptidases) Tri-lysine + Di-lysine Tri-lysine + Di-lysine Penta-lysine->Tri-lysine + Di-lysine Trypsin, Cathepsins (Endopeptidases) Smaller oligo-lysines Smaller oligo-lysines Tetra-lysine + Lysine->Smaller oligo-lysines Tri-lysine + Di-lysine->Smaller oligo-lysines Lysine Monomers Lysine Monomers Smaller oligo-lysines->Lysine Monomers Aminopeptidases, Carboxypeptidases (Exopeptidases)

Figure 1: Hypothetical initial cleavage of penta-lysine by endopeptidases.

Metabolic Fate of Lysine Monomers

Once penta-lysine is degraded to individual lysine monomers, these amino acids enter the systemic circulation and are primarily metabolized in the liver. Two main pathways are responsible for lysine catabolism in mammals: the saccharopine pathway and the pipecolic acid pathway.

Saccharopine Pathway

This is the predominant pathway for lysine degradation in mammals. It occurs within the mitochondria and involves a series of enzymatic reactions that convert lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.

G Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase α-Aminoadipic semialdehyde α-Aminoadipic semialdehyde Saccharopine->α-Aminoadipic semialdehyde Saccharopine dehydrogenase α-Aminoadipate α-Aminoadipate α-Aminoadipic semialdehyde->α-Aminoadipate Aminoadipate-semialdehyde dehydrogenase α-Ketoadipate α-Ketoadipate α-Aminoadipate->α-Ketoadipate Aminoadipate aminotransferase Glutaryl-CoA Glutaryl-CoA α-Ketoadipate->Glutaryl-CoA α-Ketoadipate dehydrogenase Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA dehydrogenase Acetyl-CoA Acetyl-CoA Crotonyl-CoA->Acetyl-CoA

Figure 2: The Saccharopine Pathway for Lysine Catabolism.
Pipecolic Acid Pathway

While less prominent than the saccharopine pathway in most tissues, the pipecolic acid pathway is active in the brain. This pathway also ultimately leads to the production of intermediates that can enter central carbon metabolism.

Quantitative Data on Oligo-lysine Degradation

ParameterPeptide/PolymerConditionResultReference
Degradation Lysine oligomersTrypsinRapid degradation observed[8]
Degradation Poly-L-lysine coated nanoparticlesTrypsinStability dependent on PLL molecular weight[9]
Degradation Cationic peptide with lysineHuman SerumHalf-life can be extended with modifications[10]

Table 1: Summary of Quantitative Data on the Degradation of Lysine-containing Oligomers and Polymers.

Experimental Protocols for Studying Penta-lysine Biodegradation

To experimentally determine the biodegradation pathways and stability of penta-lysine, a series of in vitro and in vivo assays can be employed.

In Vitro Serum Stability Assay

This assay assesses the stability of penta-lysine in the presence of serum proteases.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of penta-lysine in an appropriate solvent (e.g., sterile water or PBS).

    • Thaw human or animal serum and centrifuge to remove any precipitates.

  • Incubation:

    • Add the penta-lysine stock solution to the serum to a final desired concentration.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).

    • Centrifuge the samples to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact penta-lysine.

    • The degradation half-life can be calculated from the rate of disappearance of the parent peptide.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Penta-lysine stock Penta-lysine stock Mix Mix Penta-lysine stock->Mix Serum Serum Serum->Mix Incubate at 37°C Incubate at 37°C Mix->Incubate at 37°C Time points Time points Incubate at 37°C->Time points Quench reaction Quench reaction Time points->Quench reaction Centrifuge Centrifuge Quench reaction->Centrifuge RP-HPLC RP-HPLC Centrifuge->RP-HPLC

Figure 3: Workflow for an In Vitro Serum Stability Assay.
Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of penta-lysine in the presence of liver enzymes, primarily cytochrome P450s, which are important for the metabolism of many xenobiotics.

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (human or animal) on ice.

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a NADPH-regenerating system.

  • Incubation:

    • Pre-warm the microsome and buffer mixture to 37°C.

    • Initiate the reaction by adding the penta-lysine stock solution.

    • Incubate at 37°C with shaking.

    • Collect aliquots at various time points.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the microsomal proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining penta-lysine and identify potential metabolites.

Identification of Degradation Products by Mass Spectrometry

Methodology:

  • Sample Preparation:

    • Following in vitro degradation assays (serum or microsomal), prepare the samples as described above.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the parent peptide and its degradation products using a suitable HPLC gradient.

    • Use high-resolution mass spectrometry to determine the accurate mass of the parent and product ions.

    • Perform tandem MS (MS/MS) to fragment the ions and obtain sequence information, which allows for the identification of cleavage sites.

Conclusion

The biodegradation of penta-lysine in physiological conditions is a multi-step process initiated by proteolytic cleavage and culminating in the entry of lysine monomers into established catabolic pathways. While direct experimental data for penta-lysine is limited, a robust understanding can be extrapolated from the known behavior of similar oligo-peptides and the specificities of key physiological proteases. The experimental protocols outlined in this guide provide a framework for researchers to determine the specific degradation kinetics and pathways of penta-lysine and other lysine-based oligomers, which is crucial for their development as therapeutic agents or drug delivery vectors. Future research should focus on generating specific quantitative data for penta-lysine to validate these hypothetical pathways.

References

Key differences between penta-lysine and poly-L-lysine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Penta-lysine and Poly-L-lysine: A Comparative Analysis for Researchers

Abstract

This technical guide provides a comprehensive comparison between penta-lysine, a chemically defined oligomer, and poly-L-lysine, a polydisperse polymer. Both are cationic molecules widely utilized in biomedical research and drug development for applications ranging from drug delivery and gene transfection to surface coatings for cell culture. However, their fundamental differences in molecular weight, structure, and polydispersity lead to significant variations in their biological activity, cytotoxicity, and experimental reproducibility. This document delineates these core differences, presents quantitative data in a comparative format, outlines key experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the appropriate molecule for their specific applications.

Core Distinctions: Structure and Synthesis

The primary distinction between penta-lysine and poly-L-lysine lies in their molecular definition and homogeneity.

  • Penta-lysine is a monodisperse oligo-amino acid consisting of exactly five L-lysine residues linked by peptide bonds. Its synthesis via solid-phase or solution-phase peptide chemistry results in a highly pure compound with a precise molecular weight (MW) of 642.8 g/mol for the free base. This molecular precision ensures high batch-to-batch consistency and predictable behavior in biological systems.

  • Poly-L-lysine (PLL) is a polymer of L-lysine, characterized by a broad distribution of chain lengths and, consequently, a range of molecular weights. It is typically synthesized by the ring-opening polymerization of N-carboxyanhydride of lysine (B10760008). Commercial PLL is available in various average molecular weight ranges (e.g., 15-30 kDa, 70-150 kDa, >300 kDa), but within any given sample, there is significant heterogeneity (polydispersity). This lack of a single, defined structure can introduce variability into experimental outcomes.

Comparative Data Summary

The distinct physical and biological properties of penta-lysine and poly-L-lysine are summarized below. These differences are critical when designing experiments, as they directly impact efficacy, toxicity, and mechanism of action.

PropertyPenta-lysinePoly-L-lysineKey Implications for Researchers
Molecular Weight (MW) 642.8 g/mol (Precise)Variable (e.g., 15-30 kDa, 70-150 kDa)Reproducibility; MW of PLL directly impacts efficiency and toxicity.
Polydispersity Index (PDI) 1 (Monodisperse)> 1 (Polydisperse)High PDI in PLL leads to experimental variability.
Structure Defined linear oligomer (5 residues)Random coil polymer of variable lengthAffects conformation, charge density, and binding avidity.
Charge Density Fixed (+5 at neutral pH)Variable, dependent on chain lengthHigher MW PLL has a higher overall charge, enhancing interaction with anionic molecules.
Cytotoxicity Generally lowModerate to high, increases with MW and concentration.Lower MW PLL is often preferred to minimize cell death.
Transfection Efficiency Low to moderateModerate to high, dependent on MWLonger PLL chains are more effective at condensing DNA/RNA.
Cell Adhesion Effective as a short peptide motifHighly effective as a surface coating agent.PLL provides a higher density of positive charges for cell attachment.
Batch-to-Batch Consistency HighLow to moderateCritical for GMP and clinical translation studies.

Key Applications and Mechanistic Differences

Drug and Gene Delivery

Both molecules are used as cationic vectors to complex with and deliver anionic cargo like nucleic acids (siRNA, pDNA) and certain drugs into cells. The mechanism relies on electrostatic interaction to form a condensed, positively charged particle that can interact with the negatively charged cell membrane.

  • Poly-L-lysine: Higher molecular weight PLL is more effective at condensing nucleic acids into stable nanoparticles (polyplexes). The high positive charge density facilitates endocytosis. However, this same high charge density is a primary driver of its cytotoxicity, often causing membrane disruption and inducing apoptosis.

  • Penta-lysine: Due to its small size and lower charge, it is a much less efficient condensing agent on its own. It is more frequently used as a component in more complex, multi-component delivery systems or as a well-defined cationic block in copolymers. Its low toxicity makes it a safer, albeit less potent, alternative.

Cell Adhesion and Surface Coating

In cell culture, these molecules are used to coat surfaces (e.g., glass, plastic) to promote cell adhesion, particularly for neuronal cells.

  • Poly-L-lysine: It is the industry standard for this application. It adsorbs onto the negatively charged surface, creating a uniform layer of positive charges. This mimics the extracellular matrix and facilitates the attachment of cells via interactions with negative charges on the cell surface.

  • Penta-lysine: While it can also promote cell adhesion, it is less effective than PLL for creating a stable, dense coating due to its small size.

Visualization of Structures and Pathways

Diagram 1: Structural Comparison

G cluster_penta Penta-lysine (Monodisperse) cluster_poly Poly-L-lysine (Polydisperse) p1 K p2 K p1->p2 p3 K p2->p3 p4 K p3->p4 p5 K p4->p5 pl1 K pl2 K pl1->pl2 pl3 K pl2->pl3 pl4 K pl3->pl4 pl5 K pl4->pl5 pl_dots ... pl5->pl_dots pl_n Kn pl_dots->pl_n

Caption: Penta-lysine has a defined structure of five units, unlike the variable-length poly-L-lysine.

Diagram 2: Cellular Uptake Pathway

G complex Cationic Vector (PLL/Penta-lysine) + Anionic Cargo membrane Cell Membrane (Negative Charge) complex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape pH drop release Cargo Release (e.g., siRNA, DNA) escape->release effect Therapeutic Effect release->effect

Caption: General pathway for cellular uptake of cargo complexed with cationic lysine-based vectors.

Key Experimental Protocols

Protocol: Cell Viability Assessment via MTT Assay

This protocol is used to compare the cytotoxicity of penta-lysine and poly-L-lysine.

1. Cell Seeding:

  • Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Preparation of Solutions:

  • Prepare stock solutions of penta-lysine and poly-L-lysine (e.g., 1 mg/mL) in sterile water or PBS.
  • Create a series of dilutions to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Treatment:

  • Remove the old media from the wells.
  • Add 100 µL of fresh media containing the different concentrations of the lysine compounds to the respective wells. Include untreated cells as a control.
  • Incubate for 24 or 48 hours.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
  • Remove the media and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control wells: (Absorbance of treated cells / Absorbance of control cells) * 100.

Diagram 3: Experimental Workflow for Cytotoxicity

G start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Penta-lysine or PLL incubate1->treat incubate2 4. Incubate 24-48h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h mtt->incubate3 dissolve 7. Dissolve Crystals (DMSO) incubate3->dissolve read 8. Read Absorbance (570 nm) dissolve->read end End read->end

Caption: Workflow for assessing cytotoxicity of lysine compounds using an MTT assay.

Conclusion and Recommendations

The choice between penta-lysine and poly-L-lysine is dictated by the specific requirements of the application.

  • Choose Poly-L-lysine for applications where high charge density is paramount and some degree of variability can be tolerated, such as general-purpose cell culture surface coating and initial screening for gene transfection. Researchers should, however, be aware that its polydispersity and cytotoxicity increase with molecular weight.

  • Choose Penta-lysine for applications that demand high precision, reproducibility, and low cytotoxicity. This includes its use as a defined building block in complex drug delivery systems, in bioconjugation, and in studies where the biological response to a precise number of cationic charges is being investigated. Its monodisperse nature is a significant advantage for studies intended for clinical translation.

Ultimately, the transition from a polydisperse polymer like PLL to a monodisperse oligomer like penta-lysine represents a move towards greater control and predictability in experimental life sciences.

Methodological & Application

Application Notes and Protocols: Conjugating Active Pharmaceutical Ingredients to Penta-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of active pharmaceutical ingredients (APIs) to peptide carriers, such as penta-lysine, is a promising strategy in drug development to enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable targeted delivery. Penta-lysine, with its multiple primary amine groups, serves as an excellent scaffold for attaching APIs that possess a carboxyl group. This document provides a detailed protocol for the conjugation of a carboxyl-containing API to the ε-amine groups of penta-lysine using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[1][2] This method forms a stable amide bond between the API and the peptide carrier.[2]

These application notes offer a comprehensive guide, including detailed experimental procedures, data presentation, and troubleshooting, to facilitate the successful synthesis, purification, and characterization of API-penta-lysine conjugates.

Materials and Reagents

Material/ReagentSupplierGrade
Penta-lysine acetate (B1210297) saltCommercially Available≥95% purity
Carboxyl-containing APIUser-definedHigh purity
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Commercially AvailableMolecular biology grade
N-hydroxysulfosuccinimide (sulfo-NHS)Commercially AvailableMolecular biology grade
2-(N-morpholino)ethanesulfonic acid (MES)Commercially Available≥99% purity
Phosphate-buffered saline (PBS), pH 7.4Commercially AvailableMolecular biology grade
Acetonitrile (ACN)Commercially AvailableHPLC grade
Trifluoroacetic acid (TFA)Commercially AvailableHPLC grade
Hydroxylamine (B1172632)Commercially Available≥98% purity
Dimethyl sulfoxide (B87167) (DMSO)Commercially AvailableAnhydrous, ≥99.9%
Deionized (DI) waterIn-house18.2 MΩ·cm

Experimental Protocols

Preparation of Reagents
  • MES Buffer (0.1 M, pH 6.0): Dissolve the appropriate amount of MES powder in DI water to a final concentration of 0.1 M. Adjust the pH to 6.0 using 1 M NaOH. Filter the buffer through a 0.22 µm filter.

  • PBS (1X, pH 7.4): Prepare 1X PBS from a 10X stock solution with DI water. Ensure the final pH is 7.4. Filter through a 0.22 µm filter.

  • API Stock Solution: Dissolve the carboxyl-containing API in anhydrous DMSO to a final concentration of 10-50 mM. The exact concentration will depend on the solubility of the API.

  • Penta-lysine Stock Solution: Dissolve penta-lysine acetate salt in MES buffer (0.1 M, pH 6.0) to a final concentration of 10 mM.

  • EDC Solution (100 mM): Immediately before use, dissolve EDC in cold DI water to a final concentration of 100 mM.

  • Sulfo-NHS Solution (100 mM): Immediately before use, dissolve sulfo-NHS in cold DI water to a final concentration of 100 mM.

  • Quenching Solution (1 M Hydroxylamine): Prepare a 1 M solution of hydroxylamine in DI water.

Conjugation of API to Penta-lysine

This protocol is based on a two-step EDC/sulfo-NHS coupling method to maximize efficiency and minimize side reactions.[3]

Step 1: Activation of API Carboxyl Groups

  • In a microcentrifuge tube, combine the following in order:

    • 200 µL of 10 mM API stock solution in DMSO.

    • 700 µL of MES buffer (0.1 M, pH 6.0).

  • Add 50 µL of 100 mM EDC solution and 50 µL of 100 mM sulfo-NHS solution to the API mixture. This corresponds to a molar excess of EDC and sulfo-NHS over the API.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive sulfo-NHS ester of the API.[4]

Step 2: Conjugation to Penta-lysine

  • To the activated API solution, add 100 µL of 10 mM penta-lysine stock solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of 1X PBS. The reaction of the NHS-activated molecule with the primary amines of penta-lysine is most efficient at a pH range of 7.0-8.5.[4]

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding 10 µL of 1 M hydroxylamine solution and incubating for 15 minutes at room temperature. This will hydrolyze any unreacted sulfo-NHS esters.[4]

Purification of the API-Penta-lysine Conjugate

The API-penta-lysine conjugate is purified from unreacted API, penta-lysine, and reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Sample Preparation: Prior to injection, filter the reaction mixture through a 0.45 µm syringe filter to remove any particulates.[7][8]

  • HPLC System:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in DI water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and a wavelength specific to the API if it has a chromophore.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (linear gradient)

    • 50-60 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Post-Purification Processing: Combine the pure fractions and lyophilize to obtain the purified API-penta-lysine conjugate as a powder.

Characterization of the Conjugate

Purity Analysis by Analytical RP-HPLC

The purity of the lyophilized conjugate is assessed using an analytical C18 RP-HPLC column with a similar gradient as the preparative method but with a faster gradient time. The purity is determined by integrating the peak area of the conjugate and expressing it as a percentage of the total peak area.

Molecular Weight Confirmation by Mass Spectrometry

The molecular weight of the API-penta-lysine conjugate is confirmed using mass spectrometry, such as MALDI-TOF or LC-MS.[9] This analysis will verify the successful conjugation of the API to the penta-lysine backbone and can help identify the number of API molecules conjugated per penta-lysine molecule.

Data Presentation

The quantitative data from the synthesis and characterization of the API-penta-lysine conjugate should be summarized in tables for clear comparison.

Table 1: Reaction Parameters and Conjugation Efficiency

ParameterValue
Molar ratio of API:Penta-lysine5:1 (initial)
Molar ratio of EDC:API2.5:1
Molar ratio of sulfo-NHS:API2.5:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Conjugation Efficiency (%) Calculated from HPLC peak areas of conjugated vs. unconjugated penta-lysine

Table 2: Characterization of Purified API-Penta-lysine Conjugate

AnalysisResult
Purity by RP-HPLC (%) >95%
Theoretical Molecular Weight ( g/mol ) Calculated based on the structures of the API and penta-lysine
Observed Molecular Weight (m/z) by Mass Spectrometry Experimental value
Drug-to-Peptide Ratio (DPR) Determined from Mass Spectrometry data

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or no conjugation yield - Inactive EDC or sulfo-NHS due to hydrolysis. - Suboptimal pH for activation or conjugation. - Presence of primary amines or carboxylates in buffers (e.g., Tris, glycine).- Use fresh, high-quality EDC and sulfo-NHS and allow them to warm to room temperature before opening to prevent condensation.[4] - Verify the pH of the MES and PBS buffers.[4] - Use non-amine, non-carboxylate buffers like MES for activation and PBS or borate (B1201080) buffer for conjugation.[4]
Precipitation during the reaction - Poor solubility of the API or conjugate in the reaction buffer. - High concentration of EDC.- Increase the proportion of DMSO in the reaction mixture (up to 30%). - Try reducing the concentration of EDC.[4]
Multiple peaks in HPLC chromatogram of the purified product - Incomplete purification. - Presence of side products (e.g., N-acylurea). - Degradation of the conjugate.- Optimize the HPLC gradient for better separation. - Ensure efficient quenching of the reaction. - Store the purified conjugate at -20°C or below.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis prep_api API Stock Solution activation API Activation (EDC/sulfo-NHS in MES) prep_api->activation prep_lysine Penta-lysine Stock conjugation Conjugation to Penta-lysine (in PBS) prep_lysine->conjugation prep_reagents EDC/sulfo-NHS Solutions prep_reagents->activation prep_buffers MES & PBS Buffers prep_buffers->activation activation->conjugation quenching Reaction Quenching (Hydroxylamine) conjugation->quenching purification RP-HPLC Purification quenching->purification lyophilization Lyophilization purification->lyophilization characterization Purity & MW Analysis (HPLC & Mass Spec) lyophilization->characterization

Caption: Workflow for API-penta-lysine conjugation.

Hypothetical Signaling Pathway Inhibition

Assuming the conjugated API is a kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation Survival TF->Proliferation Regulates Gene Expression for Ligand Growth Factor Ligand->RTK Binds API_conjugate API-Penta-lysine (Kinase Inhibitor) API_conjugate->RTK Inhibits Autophosphorylation

Caption: Inhibition of an RTK signaling pathway by the API conjugate.

References

Application Notes and Protocols: Penta-lysine Functionalization for Enhanced Cell Adhesion and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful culture of adherent cells is foundational to numerous applications in life science research and drug development, from basic cell biology to high-throughput screening. Many cell types, particularly primary cells and fastidious cell lines, require a suitably charged surface to facilitate attachment, spreading, and growth. Surface modification with positively charged molecules is a common strategy to improve cell adhesion.

Poly-L-lysine (PLL) and Poly-D-lysine (PDL) are widely used synthetic polymers for this purpose.[1][2] They function by creating a net positive charge on the culture surface, which enhances the electrostatic interaction with the negatively charged cell membrane.[3][4] This document provides detailed protocols for the use of penta-lysine , a short, well-defined oligomer of L-lysine, for the functionalization of surfaces to promote robust cell adhesion and proliferation. The use of a defined short peptide like penta-lysine offers the potential for creating a more homogenous and reproducible surface coating compared to high molecular weight, polydisperse polymers.

These protocols are designed to be a comprehensive guide for researchers utilizing penta-lysine functionalized surfaces in their experimental workflows. While both poly-L-lysine and poly-D-lysine are effective, poly-D-lysine is often preferred for longer-term cultures as it is not susceptible to degradation by cellular proteases.[1][5]

Principle of Action

The fundamental mechanism driving enhanced cell adhesion on penta-lysine coated surfaces is electrostatic interaction.[6][7] The workflow can be summarized as follows:

  • Surface Coating: The penta-lysine solution is applied to the cell culture vessel (e.g., polystyrene plates, glass coverslips). The positively charged ε-amino groups of the lysine (B10760008) residues adsorb to the negatively charged surface of the substrate.

  • Creation of a Polycationic Surface: This adsorption results in a uniform layer of positive charges on the culture surface.

  • Cell Adhesion: The cell membrane, rich in negatively charged sialic acids and other anionic groups, is attracted to the positively charged surface, promoting rapid and firm attachment.[3][4]

  • Cell Spreading and Proliferation: Once adhered, cells can spread, secrete their own extracellular matrix (ECM) components, and engage signaling pathways that lead to proliferation.

cluster_workflow Experimental Workflow A Surface Preparation (Glass or Polystyrene) B Penta-lysine Coating (0.1 mg/mL) A->B Incubate 1 hr C Washing and Drying B->C Rinse 3x sterile H2O D Cell Seeding C->D Dry 2 hrs E Incubation and Cell Culture D->E F Analysis (Adhesion & Proliferation) E->F

Caption: High-level experimental workflow for surface functionalization.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from cell adhesion and proliferation experiments on penta-lysine functionalized surfaces.

Table 1: Cell Adhesion Efficiency

Surface TypeSeeding Density (cells/cm²)Adherent Cells (after 4 hours)Adhesion Efficiency (%)
Uncoated Polystyrene1 x 10⁴Example: 3,500Example: 35%
Penta-lysine Coated1 x 10⁴Example: 8,800Example: 88%
Poly-L-lysine Coated1 x 10⁴Example: 9,100Example: 91%

Table 2: Cell Proliferation over Time (MTT Assay)

Surface TypeDay 1 (OD 570nm)Day 3 (OD 570nm)Day 5 (OD 570nm)Fold Change (Day 5 vs Day 1)
Uncoated PolystyreneExample: 0.15Example: 0.28Example: 0.45Example: 3.0
Penta-lysine CoatedExample: 0.18Example: 0.55Example: 1.25Example: 6.9
Poly-L-lysine CoatedExample: 0.19Example: 0.58Example: 1.30Example: 6.8

Experimental Protocols

Protocol 1: Preparation of Penta-lysine Coated Surfaces

This protocol describes the coating of plastic or glass cell culture surfaces with penta-lysine. All steps should be performed in a sterile biological safety cabinet.

Materials:

  • Penta-lysine hydrobromide (or similar salt)

  • Sterile tissue culture grade water or DPBS (-/-)

  • Sterile culture vessels (e.g., 96-well plates, T-25 flasks, glass coverslips)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of penta-lysine in sterile tissue culture grade water.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.1 mg/mL (100 µg/mL) in sterile water or DPBS.[8]

  • Coating: Add a sufficient volume of the working solution to completely cover the culture surface (e.g., 100 µL for a 96-well, 2 mL for a T-25 flask).[3]

  • Incubation: Incubate the culture vessel at room temperature for 1 hour.[9] Ensure the entire surface remains covered.

  • Aspiration: Carefully aspirate the penta-lysine solution.

  • Washing: Rinse the surface three times with a generous volume of sterile tissue culture grade water to remove any unbound penta-lysine.[9]

  • Drying: Leave the coated vessel uncovered in the laminar flow hood to dry completely for at least 2 hours before use.[3] Coated surfaces can be stored at 4°C for up to two weeks if sealed with paraffin (B1166041) film.

Protocol 2: Quantification of Cell Adhesion

This protocol uses crystal violet staining to quantify the number of adherent cells.

Materials:

  • Penta-lysine coated and uncoated (control) 96-well plates

  • Cell suspension of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in water

  • 10% Acetic Acid solution in water

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells in both coated and uncoated wells at a desired density (e.g., 1-5 x 10⁴ cells/well).

  • Incubation: Incubate for a defined period to allow for attachment (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Staining: Aspirate PFA and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the wells with water until the water runs clear.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570-590 nm. The absorbance is directly proportional to the number of adherent cells.

Protocol 3: Quantification of Cell Proliferation (MTT Assay)

This protocol measures cell proliferation based on the metabolic activity of viable cells.

Materials:

  • Penta-lysine coated and uncoated (control) 96-well plates

  • Cell suspension of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in coated and uncoated wells.

  • Incubation: Culture the cells for the desired time points (e.g., 24, 72, 120 hours).

  • Add MTT Reagent: At each time point, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

  • Solubilize Formazan (B1609692): Aspirate the medium and add 150 µL of MTT solvent to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The absorbance correlates with the number of viable, metabolically active cells.

Signaling Pathways in Cell Adhesion and Proliferation

While penta-lysine facilitates initial cell attachment through non-specific electrostatic interactions, subsequent cell spreading, survival, and proliferation are mediated by complex intracellular signaling cascades.[4][5] Adhesion initiates clustering of cell surface receptors, such as integrins, which bind to extracellular matrix (ECM) proteins secreted by the cells themselves. This clustering triggers downstream signaling pathways.

cluster_surface Penta-lysine Surface cluster_membrane Cellular Response cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Events pl Penta-lysine cm Cell Membrane (Negative Charge) pl->cm Electrostatic Adhesion integrin Integrin Clustering cm->integrin Promotes fak FAK integrin->fak Activates gf_receptor Growth Factor Receptor pi3k PI3K gf_receptor->pi3k ras Ras gf_receptor->ras fak->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes Survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (e.g., Cyclins) erk->transcription transcription->proliferation

Caption: Generalized signaling pathway for cell adhesion and proliferation.

Key signaling events include:

  • Focal Adhesion Kinase (FAK): A primary mediator of integrin signaling, FAK auto-phosphorylation creates docking sites for other signaling proteins, influencing cell spreading and migration.[10]

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and growth.

  • Ras/Raf/MEK/ERK (MAPK) Pathway: A central signaling cascade that relays extracellular signals to the nucleus, leading to the transcription of genes involved in cell proliferation.

Troubleshooting

IssuePossible CauseRecommendation
Low Cell Attachment Incomplete coating or insufficient washing.Ensure the entire surface is covered during incubation. Rinse thoroughly with sterile water as residual unbound penta-lysine can be toxic.[9]
Low concentration of penta-lysine.Optimize the coating concentration. While 0.1 mg/mL is a good starting point, some cell types may benefit from higher concentrations.
Cells Detach Over Time Proteolytic degradation of L-lysine.For long-term cultures (>48 hours), consider using penta-D-lysine, which is resistant to proteases.[1]
High cell confluence leading to cell death.Seed cells at a lower density to avoid overgrowth.
High Background in Assays Incomplete removal of non-adherent cells.Be gentle but thorough during the washing steps after initial cell seeding.
Inconsistent Results Variability in coating procedure.Ensure consistent incubation times, washing steps, and drying times for all experiments.

References

Penta-Lysine in Non-Viral Gene Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-lysine, a short cationic oligomer consisting of five lysine (B10760008) residues, has emerged as a promising non-viral vector for gene therapy. Its appeal lies in its well-defined structure, biodegradability, and potentially lower cytotoxicity compared to high molecular weight cationic polymers like poly-L-lysine (PLL). This document provides detailed application notes and experimental protocols for utilizing penta-lysine in non-viral gene delivery, based on current scientific literature.

Mechanism of Action

The primary mechanism by which penta-lysine facilitates gene delivery involves the electrostatic interaction between the positively charged amine groups of the lysine residues and the negatively charged phosphate (B84403) backbone of the nucleic acid (e.g., plasmid DNA). This interaction leads to the condensation of the genetic material into nanoparticles, which can then be taken up by cells.

Key Steps in Penta-Lysine Mediated Gene Delivery:
  • Complex Formation: Penta-lysine and plasmid DNA spontaneously self-assemble into nanoparticles, also known as polyplexes. The ratio of penta-lysine to DNA, often expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA), is a critical parameter influencing the size, charge, and stability of these complexes.

  • Cellular Uptake: The positively charged surface of the penta-lysine/DNA nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis.

  • Endosomal Escape: Once inside the cell, the nanoparticles are enclosed within endosomes. For successful gene delivery, the genetic material must escape the endosome and enter the cytoplasm. The "proton sponge" effect, where the buffering capacity of the vector leads to endosomal swelling and rupture, is a common mechanism for endosomal escape. However, for short oligomers like penta-lysine with fewer amine groups, this effect might be less pronounced compared to larger polymers like polyethyleneimine (PEI). Therefore, the inclusion of endosomal escape-enhancing agents may be beneficial.

  • Nuclear Entry and Gene Expression: For plasmid DNA, the final step is translocation into the nucleus, where the cellular machinery can transcribe the delivered gene into messenger RNA (mRNA), leading to the production of the desired protein.

Quantitative Data on Penta-Lysine/DNA Complex Formation

The formation and characteristics of penta-lysine/DNA nanoparticles are crucial for efficient gene delivery. The following table summarizes key quantitative data on the DNA condensation properties of penta-lysine and other short oligo-lysines.

ParameterOligo-lysineValueConditionsReference
EC50 (50% DNA Compaction)Penta-lysine (K5)~2 µMλ-DNA, 10 mM Na+[1][2]
Tetra-lysine (K4)~20 µMλ-DNA, 10 mM Na+[1][2]
Hydrodynamic Radius (Rh) Penta-lysine (K5)~48 nmλ-DNA, 10 mM Na+[2]
Tetra-lysine (K4)~66 nmλ-DNA, 10 mM Na+[2]
Optimal N/P Ratio for Stabilization Deca-lysine (K10)0.5:1DNA nanostructures[2]

Note: Shorter oligolysines generally require a higher N/P ratio for stable DNA condensation compared to longer ones.

Experimental Protocols

The following protocols provide a general framework for using penta-lysine as a non-viral gene delivery agent. Optimization of parameters such as the N/P ratio, cell seeding density, and incubation times is crucial for achieving high transfection efficiency in specific cell types.

Synthesis and Purification of Penta-Lysine

Penta-lysine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over the sequence and purity of the final product.

Materials:

  • Fmoc-L-Lys(Boc)-Wang resin

  • Fmoc-L-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the next Fmoc-L-Lys(Boc)-OH amino acid by mixing it with DIC and OxymaPure in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

  • Repeat: Repeat the deprotection and coupling steps until a chain of five lysine residues is assembled.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude penta-lysine by adding cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the penta-lysine using mass spectrometry.

Preparation of Penta-Lysine/DNA Nanoparticles

This protocol describes the formation of complexes between penta-lysine and plasmid DNA at various N/P ratios.

Materials:

  • Penta-lysine stock solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA (pDNA) of high purity (OD260/280 ratio of 1.8-2.0) at a known concentration (e.g., 1 µg/µL in sterile water or TE buffer)

  • Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Protocol:

  • Calculate N/P Ratio: The N/P ratio is the molar ratio of primary amines in penta-lysine to phosphate groups in DNA.

    • Molecular weight of penta-lysine (C30H62N12O6) ≈ 686.88 g/mol . Each molecule has 6 primary amine groups (one alpha-amino and five epsilon-amino groups).

    • Average molecular weight of a DNA base pair ≈ 650 g/mol . Each base pair has two phosphate groups.

  • Dilution: Dilute the required amount of pDNA in a sterile microcentrifuge tube with nuclease-free water or buffer to a suitable volume (e.g., 50 µL).

  • Complex Formation: In a separate sterile tube, dilute the calculated amount of penta-lysine stock solution with the same buffer to an equal volume (e.g., 50 µL).

  • Mixing: Add the diluted penta-lysine solution to the diluted pDNA solution dropwise while gently vortexing or pipetting up and down.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable nanoparticles.

In Vitro Transfection Protocol

This protocol provides a general procedure for transfecting mammalian cells with penta-lysine/DNA nanoparticles.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Penta-lysine/DNA nanoparticles (prepared as described above)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Reporter plasmid (e.g., expressing GFP or luciferase)

Protocol:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Transfection Complexes: Prepare the penta-lysine/DNA nanoparticles in serum-free medium as described in the previous protocol. It is recommended to test a range of N/P ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal condition for your cell line.

  • Transfection: a. Gently wash the cells with serum-free medium. b. Add the penta-lysine/DNA nanoparticle suspension to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh complete cell culture medium. b. Incubate the cells for another 24-72 hours.

  • Analysis: Assess the transfection efficiency by detecting the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cell Viability Assay (MTT Assay)

It is essential to evaluate the cytotoxicity of the penta-lysine/DNA complexes.

Materials:

  • Cells transfected with penta-lysine/DNA complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

Protocol:

  • After the desired post-transfection incubation period, add MTT solution to each well (10% of the culture medium volume).

  • Incubate the plate for 2-4 hours at 37°C until intracellular formazan (B1609692) crystals are visible.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Penta-Lysine/DNA Nanoparticle Formation and Cellular Uptake

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Penta-Lysine Penta-Lysine Nanoparticle Penta-Lysine/DNA Nanoparticle Penta-Lysine->Nanoparticle Electrostatic Interaction pDNA pDNA pDNA->Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene Expression Gene Expression Nucleus->Gene Expression

Caption: Workflow of penta-lysine mediated non-viral gene delivery.

Signaling Pathway for Endosomal Escape

G Proton Pump Proton Pump Endosome Endosome Proton Pump->Endosome Pumps H+ in H+ H+ Endosome->H+ Cl- Cl- H+->Cl- attracts Water Influx Water Influx Cl-->Water Influx leads to Endosomal Swelling Endosomal Swelling Water Influx->Endosomal Swelling Membrane Rupture Membrane Rupture Endosomal Swelling->Membrane Rupture Release of Cargo Release of Cargo Membrane Rupture->Release of Cargo

Caption: The "proton sponge" mechanism of endosomal escape.

Conclusion

Penta-lysine represents a promising, well-defined cationic oligomer for non-viral gene delivery. Its effectiveness is dependent on the careful optimization of experimental parameters, particularly the N/P ratio, to ensure stable nanoparticle formation and efficient cellular uptake while minimizing cytotoxicity. The provided protocols and data serve as a foundational guide for researchers to explore and adapt the use of penta-lysine in their specific gene therapy applications. Further research into modifications of penta-lysine, such as the incorporation of targeting ligands or endosomal escape-enhancing moieties, may further improve its efficacy as a gene delivery vector.

References

Application Notes and Protocols for Penta-Lysine Based Nanoparticles for Controlled Release of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penta-lysine dendrons and derivatives are emerging as promising building blocks for the construction of nanocarriers for controlled therapeutic delivery. Their well-defined structure, biocompatibility, and cationic nature make them suitable for encapsulating and delivering a range of therapeutic agents, including small molecule drugs and genetic material. The primary amino groups on their surface facilitate electrostatic interactions with negatively charged therapeutics and allow for further surface modifications to enhance targeting and stability. This document provides an overview of the applications and detailed protocols for the synthesis, characterization, and evaluation of penta-lysine based nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Penta-Lysine Based Nanoparticles
Nanoparticle FormulationTherapeutic AgentAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDDrug Loading Content (%)Encapsulation Efficiency (%)
Penta-lysine-core nanoparticleDoxorubicin (B1662922)124.4 ± 1.4[1]0.27[2]+31[3]~21.7[4]~98[4]
PEGylated Penta-lysine nanoparticleCurcumin (B1669340)246 ± 5.8[5]< 0.3+25[1]Not ReportedNot Reported
Penta-lysine based nanoplexPlasmid DNA150 - 250< 0.3+21[6]Not ApplicableNot Applicable

Note: Data presented is representative and compiled from studies on low-generation poly-L-lysine dendrimers and similar nanoparticle systems due to limited direct quantitative data on penta-lysine nanoparticles. Values can vary significantly based on the specific synthesis protocol, drug, and formulation.

Table 2: In Vitro Release of Doxorubicin from Lysine-Based Nanoparticles
Time (hours)Cumulative Release at pH 5.5 (%)Cumulative Release at pH 7.4 (%)
1~15~5
4~35~10
8~55~18
12~70~25
24~85~35
48>90~45

Note: This table represents a typical pH-sensitive release profile for doxorubicin from lysine-based nanoparticles, demonstrating accelerated release in acidic environments mimicking the tumor microenvironment or endolysosomal compartments. The data is illustrative and based on trends observed in related systems.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Penta-Lysine Based Nanoparticles for Doxorubicin Delivery

This protocol describes a self-assembly method to form doxorubicin-loaded nanoparticles using a penta-lysine core, which can be adapted from methods for other lysine-based systems.

Materials:

  • Penta-lysine dendron

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Dissolve DOX·HCl in DMSO. Add TEA in a 1:1.2 molar ratio to DOX·HCl to neutralize the hydrochloride salt, and stir for 2 hours in the dark.

  • Dissolve the penta-lysine dendron in deionized water.

  • Add the DOX solution dropwise to the penta-lysine solution while stirring.

  • Allow the mixture to stir for 24 hours at room temperature in the dark to facilitate self-assembly into nanoparticles.

  • Transfer the nanoparticle solution to a dialysis bag and dialyze against deionized water for 48 hours to remove unloaded drug and organic solvent. Change the dialysis water every 6 hours.

  • Collect the purified nanoparticle suspension and store it at 4°C.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[1][9][10]

2. Drug Loading Content and Encapsulation Efficiency:

  • Lyophilize a known amount of the purified nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the drug.

  • Quantify the amount of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study
  • Transfer a known amount of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 phosphate-buffered saline to simulate physiological conditions and pH 5.5 acetate (B1210297) buffer to simulate the tumor microenvironment).

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released doxorubicin in the samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).

  • Plot the cumulative drug release as a function of time.[6]

Protocol 4: Cellular Uptake and Cytotoxicity Assay

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cellular Uptake:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with doxorubicin-loaded nanoparticles (and free doxorubicin as a control) for various time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Lyse the cells and quantify the intracellular doxorubicin concentration using fluorescence spectroscopy.

  • Alternatively, visualize cellular uptake using fluorescence microscopy after staining the cell nuclei with DAPI.

3. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of doxorubicin-loaded nanoparticles, blank nanoparticles, and free doxorubicin for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Application penta_lysine Penta-lysine Dendron self_assembly Self-Assembly penta_lysine->self_assembly dox Doxorubicin dox->self_assembly solvent Aqueous Solution solvent->self_assembly nanoparticles Drug-Loaded Nanoparticles self_assembly->nanoparticles dls DLS (Size, PDI) nanoparticles->dls zeta Zeta Potential nanoparticles->zeta uv_vis UV-Vis/Fluorescence (Drug Loading) nanoparticles->uv_vis in_vitro In Vitro Studies (Release, Cytotoxicity) nanoparticles->in_vitro in_vivo In Vivo Studies (Efficacy, Biodistribution) in_vitro->in_vivo

Caption: Experimental workflow for penta-lysine nanoparticle synthesis and evaluation.

G cluster_uptake Cellular Uptake cluster_release Drug Release cluster_trafficking Intracellular Trafficking np Penta-lysine Nanoparticle endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation acidification Acidification (Low pH) lysosome->acidification drug_release Doxorubicin Release acidification->drug_release cytoplasm Cytoplasm drug_release->cytoplasm nucleus Nucleus cytoplasm->nucleus

Caption: Cellular uptake and intracellular trafficking of penta-lysine nanoparticles.

G cluster_pi3k_akt PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis dox Doxorubicin pi3k PI3K dox->pi3k Inhibits ikk IKK dox->ikk Inhibits akt AKT pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation nfkb->bcl2 Promotes Transcription bax Bax bcl2->bax Inhibits caspase Caspases bax->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathways modulated by doxorubicin leading to apoptosis.[11][12][13]

References

Troubleshooting & Optimization

How to improve the yield of penta-lysine solid-phase synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of penta-lysine solid-phase synthesis.

Troubleshooting Guide

Low or No Peptide Yield

Q1: I obtained a very low yield of my penta-lysine peptide after cleavage and purification. What are the potential causes and how can I troubleshoot this?

A1: Low peptide yield in solid-phase peptide synthesis (SPPS), especially for a poly-lysine sequence like penta-lysine, can stem from several factors throughout the synthesis process. Penta-lysine is considered a "difficult sequence" due to the potential for chain aggregation and steric hindrance from the repeating lysine (B10760008) residues. Here's a step-by-step guide to troubleshoot low yield:

1. Incomplete Coupling Reactions: The repetitive nature of penta-lysine can lead to incomplete coupling at each step, resulting in truncated sequences.

  • Solution:

    • Double Coupling: Perform a second coupling step for each lysine residue to ensure the reaction goes to completion. This is particularly important for repeating sequences.[1][2][3]

    • Use a More Powerful Coupling Reagent: Standard coupling reagents might not be efficient enough. Consider using more potent activators like HATU, HCTU, or COMU.

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction towards completion.[1]

    • Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test to check for the presence of free amines after each coupling step. A positive result indicates an incomplete reaction, and a recoupling is necessary.[4][5]

2. Peptide Aggregation: The growing penta-lysine chain can aggregate on the resin, making the N-terminus inaccessible for the next coupling reaction.[5]

  • Solution:

    • Change the Solvent: N-methyl-2-pyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and can help reduce aggregation.[5] For highly aggregating sequences, a mixture of solvents or the addition of chaotropic agents might be beneficial.

    • Elevated Temperature: Performing the coupling at a higher temperature, for instance, using microwave-assisted synthesis, can help disrupt aggregation and improve coupling efficiency.[5]

3. Inefficient Fmoc Deprotection: Incomplete removal of the Fmoc protecting group will prevent the next amino acid from being coupled.

  • Solution:

    • Increase Deprotection Time: Extend the treatment time with the piperidine (B6355638) solution.

    • Use a Stronger Base: For difficult sequences, adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution can improve deprotection efficiency.[6]

4. Problems During Cleavage and Precipitation: The final steps of cleaving the peptide from the resin and precipitating it are critical for obtaining a good yield.

  • Solution:

    • Optimize Cleavage Cocktail: Ensure you are using the correct cleavage cocktail for your resin and protecting groups. For lysine-rich peptides, a standard "Reagent K" cocktail is often effective.[7]

    • Increase Cleavage Time: For peptides with multiple protecting groups, a longer cleavage time (e.g., 2-4 hours) may be necessary.[8][9]

    • Efficient Precipitation: Use a sufficient volume of cold diethyl ether to ensure complete precipitation of the peptide.[5]

Below is a troubleshooting workflow to guide you through identifying and resolving the cause of low yield:

G Troubleshooting Low Yield in Penta-Lysine Synthesis start Low Peptide Yield check_coupling Check Coupling Efficiency (Kaiser Test after each cycle) start->check_coupling coupling_ok Coupling Appears Complete check_coupling->coupling_ok Negative Test coupling_bad Incomplete Coupling check_coupling->coupling_bad Positive Test check_aggregation Suspect Peptide Aggregation coupling_ok->check_aggregation check_deprotection Check Fmoc Deprotection coupling_ok->check_deprotection check_cleavage Review Cleavage & Precipitation coupling_ok->check_cleavage solution_coupling Implement Solutions: - Double Couple - Use Stronger Coupling Reagent - Increase Reagent Concentration coupling_bad->solution_coupling solution_coupling->start solution_aggregation Implement Solutions: - Switch to NMP solvent - Use Microwave Synthesis check_aggregation->solution_aggregation solution_aggregation->start solution_deprotection Implement Solutions: - Increase Deprotection Time - Add DBU to Piperidine check_deprotection->solution_deprotection solution_deprotection->start solution_cleavage Implement Solutions: - Optimize Cleavage Cocktail - Increase Cleavage Time - Ensure Efficient Precipitation check_cleavage->solution_cleavage final_analysis Analyze Crude Product by HPLC/MS solution_cleavage->final_analysis

Caption: Troubleshooting workflow for low yield in penta-lysine synthesis.

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is best for synthesizing penta-lysine?

A2: While standard coupling reagents like HBTU can be used, for difficult sequences such as penta-lysine, more efficient reagents are recommended to overcome steric hindrance and potential aggregation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been shown to be superior for such syntheses.

Q3: What is the recommended solvent for penta-lysine SPPS?

A3: N-methyl-2-pyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for synthesizing aggregating peptides like penta-lysine. NMP has better solvating properties, which can help to disrupt inter-chain hydrogen bonding and improve the accessibility of the N-terminus for coupling.[5]

Q4: Is it necessary to perform a double coupling for every lysine residue in penta-lysine?

A4: Yes, for a homooligomer like penta-lysine, it is highly recommended to perform a double coupling for each lysine addition.[1] This helps to ensure that each coupling reaction goes to completion and minimizes the formation of deletion sequences (e.g., tetra-lysine, tri-lysine), which can be difficult to separate during purification.

Q5: What is the optimal cleavage cocktail for removing penta-lysine from the resin?

A5: A widely used and effective cleavage cocktail for peptides with sensitive residues is Reagent K .[7] The composition is as follows:

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

This cocktail effectively cleaves the peptide from the resin and removes the side-chain protecting groups from the lysine residues while the scavengers (phenol, thioanisole, EDT) protect against side reactions.[7]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for a Difficult Peptide Sequence

Coupling ReagentCrude Product Purity (%)
HATU 75
HCTU 72
HBTU 65
DIC/Oxyma 68

Data adapted from studies on difficult peptide sequences.

As the data suggests, HATU and HCTU generally provide higher crude product purity for difficult sequences, indicating a more efficient coupling process.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Synthesis of Penta-Lysine

This protocol outlines the manual synthesis of penta-lysine on a Rink Amide resin using Fmoc/tBu chemistry.

G Fmoc-SPPS Workflow for Penta-Lysine cluster_cycle Repeat 5 times for Penta-Lysine deprotection Fmoc Deprotection (20% Piperidine in NMP) wash1 Wash with NMP deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Lys(Boc)-OH, HATU, DIPEA in NMP) wash1->coupling wash2 Wash with NMP coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple_decision Incomplete? kaiser_test->recouple_decision recouple_decision->deprotection No (for next cycle) recouple_decision->coupling Yes cleavage Cleavage and Deprotection (Reagent K) recouple_decision->cleavage No (after 5 cycles) start Start with Rink Amide Resin swell Swell Resin in NMP start->swell swell->deprotection precipitation Precipitate with Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Analyze by Mass Spectrometry purification->analysis end Pure Penta-Lysine analysis->end

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency of Drugs to Penta-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug-penta-lysine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the conjugation of drugs to penta-lysine, particularly when using amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters.

Q1: My conjugation yield is significantly lower than expected. What are the most common causes?

Low conjugation efficiency is a frequent challenge that can be attributed to several factors throughout the experimental workflow. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions, and the intrinsic properties of your drug and the penta-lysine molecule.[1][2]

A systematic approach to troubleshooting is crucial. Start by evaluating each component of your reaction to pinpoint the source of the inefficiency.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Efficiency Observed reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions penta_lysine_drug_props Consider Penta-lysine & Drug Properties start->penta_lysine_drug_props purification_analysis Review Purification & Analysis start->purification_analysis nhs_hydrolysis Is the NHS-ester drug fresh and properly stored? (Moisture sensitive) reagent_quality->nhs_hydrolysis penta_lysine_purity Is the penta-lysine pure and free of contaminants? reagent_quality->penta_lysine_purity solvent_quality Are solvents (e.g., DMSO/DMF) anhydrous and amine-free? reagent_quality->solvent_quality ph_check Is the reaction pH optimal (typically 7.2-8.5)? reaction_conditions->ph_check buffer_check Is the buffer amine-free (e.g., PBS, HEPES, Borate)? (Avoid Tris) reaction_conditions->buffer_check molar_ratio_check Is the molar ratio of drug to penta-lysine optimized? reaction_conditions->molar_ratio_check time_temp_check Are incubation time and temperature appropriate? reaction_conditions->time_temp_check solubility_check Are both components fully dissolved in the reaction buffer? penta_lysine_drug_props->solubility_check steric_hindrance_check Could steric hindrance from the drug or linker be an issue? penta_lysine_drug_props->steric_hindrance_check purification_loss Is the product being lost during purification (e.g., HPLC, dialysis)? purification_analysis->purification_loss analysis_method Is the analytical method (e.g., HPLC, MS) suitable for detection? purification_analysis->analysis_method

Caption: A decision tree for troubleshooting low conjugation yield.

Q2: How do I choose the optimal reaction conditions for my penta-lysine conjugation?

Optimizing reaction conditions is critical for maximizing conjugation efficiency. Key parameters to consider include pH, buffer composition, molar ratio of reactants, reaction time, and temperature.

Reaction Parameter Optimization

ParameterRecommended Range/ValueRationale & Troubleshooting Tips
pH 7.2 - 8.5The reaction of NHS esters with primary amines is pH-dependent. At a pH below 7, the amine groups are protonated (-NH3+) and thus poor nucleophiles.[] Above pH 8.5, the hydrolysis of the NHS ester accelerates, reducing its availability to react with the penta-lysine.[][4] Start with a pH of 8.0-8.5 for initial experiments.
Buffer System Phosphate (B84403), Borate, or HEPES bufferIt is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the penta-lysine for reaction with the NHS ester.[2][5]
Molar Ratio (Drug:Penta-lysine) 5:1 to 20:1A molar excess of the NHS-ester drug is generally recommended to drive the reaction towards the desired conjugate.[6] The optimal ratio is empirical and should be determined for each specific drug-penta-lysine pair. Start with a 10:1 ratio and perform a titration to find the optimal balance between conjugation efficiency and the formation of multiple conjugations per penta-lysine molecule.[7]
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be necessary for less reactive drugs or lower concentrations.[7] Monitor the reaction progress if possible.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is often sufficient. Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester and may be beneficial for sensitive molecules.[7]
Q3: I'm observing precipitation in my reaction mixture. What could be the cause and how can I resolve it?

Precipitation during the conjugation reaction can be due to poor solubility of the drug, the penta-lysine, or the resulting conjugate.[2][8] The hydrophobicity of the drug molecule is a common contributor to solubility issues.[9]

Troubleshooting Solubility Issues

Possible CauseRecommended Solution
Hydrophobic Drug or Penta-lysine Derivative Dissolve the less soluble component in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation or precipitation of the other components.[8][10]
Aggregation of the Conjugate The newly formed conjugate may be more hydrophobic than the starting materials, leading to aggregation and precipitation.[11][12] Try reducing the concentration of the reactants or adding stabilizing excipients to the buffer.
Isoelectric Point (pI) Precipitation If the pH of the reaction buffer is close to the isoelectric point of the penta-lysine or the conjugate, solubility will be at its minimum.[12] Adjust the pH of the buffer to be at least one unit away from the calculated pI.
Q4: How can I confirm that the conjugation was successful and determine the efficiency?

Proper analytical characterization is essential to confirm conjugation and quantify the yield. A combination of chromatographic and mass spectrometric techniques is typically employed.

Analytical Methods for Conjugate Characterization

Analytical TechniquePurposeKey Considerations
Reverse-Phase HPLC (RP-HPLC) To separate the conjugated product from unreacted drug and penta-lysine. Allows for quantification of the conjugation efficiency by comparing peak areas.[13][14]Use a C18 column with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like TFA. The conjugate will typically have a different retention time than the starting materials.[15][16]
Mass Spectrometry (MS) To confirm the identity of the conjugate by determining its molecular weight. Can also be used to identify the number of drug molecules conjugated to each penta-lysine (drug-to-peptide ratio).[15][17][18]The observed mass of the conjugate should correspond to the sum of the mass of the penta-lysine and the mass of the drug(s) minus the mass of the leaving group(s).

Signaling Pathway of NHS-Ester Conjugation

NHS Ester Conjugation Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Penta-lysine Penta-lysine reaction Amine-Reactive Conjugation (pH 7.2-8.5) Penta-lysine->reaction NHS-Ester_Drug NHS-Ester Drug NHS-Ester_Drug->reaction Conjugate Penta-lysine-Drug Conjugate (Stable Amide Bond) reaction->Conjugate NHS_byproduct NHS Byproduct reaction->NHS_byproduct

Caption: The reaction of an NHS-ester drug with a primary amine on penta-lysine.

Experimental Protocols

General Protocol for NHS-Ester Drug Conjugation to Penta-lysine

This protocol provides a general guideline for conjugating a drug activated with an NHS ester to penta-lysine. Optimization may be required for specific drugs and applications.

Materials:

  • Penta-lysine

  • NHS-ester activated drug

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the penta-lysine in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the NHS-ester drug in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5][10]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved NHS-ester drug to the penta-lysine solution while gently vortexing.[7]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the penta-lysine-drug conjugate from unreacted drug, penta-lysine, and byproducts using RP-HPLC.[13]

    • Collect fractions corresponding to the conjugate peak.

  • Characterization:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity and determine the drug-to-peptide ratio of the conjugate using mass spectrometry.[15]

    • Lyophilize the pure fractions to obtain the final product.

Protocol for Purification of Drug-Penta-lysine Conjugate by RP-HPLC

Equipment and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the quenched reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[14]

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the conjugate.[14]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a specific wavelength for the drug if it has a chromophore).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the desired conjugate.

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Confirm the identity of the product in the pure fractions by mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Final Product Preparation:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator or nitrogen stream.

    • Lyophilize the aqueous solution to obtain the purified drug-penta-lysine conjugate as a powder.

References

Technical Support Center: Optimizing Penta-lysine/siRNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the nitrogen-to-phosphate (N/P) ratio of penta-lysine/siRNA complexes.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it a critical parameter for penta-lysine/siRNA complex formation?

A1: The N/P ratio represents the molar ratio of the amine (nitrogen) groups in the penta-lysine to the phosphate (B84403) groups in the siRNA backbone.[1] This ratio is a critical parameter because it governs the electrostatic interactions that drive the self-assembly of the cationic penta-lysine and the anionic siRNA into nanoparticles.[2] Optimizing the N/P ratio is essential for ensuring efficient condensation of siRNA, forming stable complexes, and achieving successful cellular uptake and gene silencing.[3][4] An inappropriate N/P ratio can lead to unstable complexes, low transfection efficiency, or cellular toxicity.[3][5]

Q2: How do I calculate the N/P ratio for my penta-lysine/siRNA complexes?

A2: To calculate the N/P ratio, you need to determine the number of moles of nitrogen atoms in your penta-lysine solution and the number of moles of phosphate groups in your siRNA solution.[6]

  • Step 1: Calculate the moles of nitrogen in penta-lysine. Penta-lysine has 6 amine groups (one alpha-amino group and one epsilon-amino group on each of the five lysine (B10760008) residues).

    • Moles of N = Moles of penta-lysine × 6

  • Step 2: Calculate the moles of phosphate in siRNA. Each nucleotide in the siRNA contributes one phosphate group. For a double-stranded siRNA, the total number of phosphate groups is the number of base pairs multiplied by two.

    • Moles of P = Moles of siRNA × (number of base pairs × 2)

  • Step 3: Calculate the N/P ratio.

    • N/P ratio = (Moles of N) / (Moles of P)

Q3: What is the effect of the N/P ratio on the physicochemical properties of the complexes?

A3: The N/P ratio significantly influences the size, zeta potential, and stability of the penta-lysine/siRNA complexes.

  • Size: As the N/P ratio increases, the particle size of the complexes tends to decrease, indicating more compact condensation of the siRNA.[7]

  • Zeta Potential: The zeta potential, which is a measure of the surface charge, generally transitions from negative to positive as the N/P ratio increases. A positive zeta potential is often desired to facilitate interaction with the negatively charged cell membrane.

  • Stability: Higher N/P ratios can lead to more stable complexes that are better protected from enzymatic degradation by nucleases.[2][8]

Q4: How does the N/P ratio affect transfection efficiency and cytotoxicity?

A4: The N/P ratio has a direct impact on both the effectiveness of gene silencing and the potential for cellular harm.

  • Transfection Efficiency: Generally, increasing the N/P ratio leads to higher transfection efficiency up to an optimal point.[7] This is attributed to the increased positive charge of the complexes, which enhances cellular uptake.[9]

  • Cytotoxicity: High N/P ratios can result in an excess of free cationic penta-lysine, which can be toxic to cells.[3][5] It is crucial to find a balance where transfection is maximized and cytotoxicity is minimized.

Troubleshooting Guide

Problem 1: Low or no gene silencing.

Possible Cause Suggested Solution
Suboptimal N/P ratio. Perform a titration experiment by preparing complexes with a range of N/P ratios (e.g., 1:1, 5:1, 10:1, 20:1, 40:1) to identify the optimal ratio for your specific cell type and siRNA.[6][10]
Poor complex formation. Ensure that the penta-lysine and siRNA are diluted in a serum-free and antibiotic-free medium before mixing, as components in serum can interfere with complex formation.[11][12] Allow the complexes to form for the recommended incubation time (typically 15-30 minutes) at room temperature.[11]
Degraded siRNA. Use high-quality, purified siRNA.[10] Protect the siRNA from degradation by RNases.[2]
Incorrect cell density. Transfect cells when they are at an optimal confluency (typically 50-70% for siRNA transfection).[11][13]

Problem 2: High cell death or cytotoxicity.

Possible Cause Suggested Solution
N/P ratio is too high. Lower the N/P ratio. While a higher ratio may increase transfection, it can also lead to toxicity from excess cationic polymer.[3][5]
High concentration of complexes. Reduce the concentration of the penta-lysine/siRNA complexes added to the cells.[10]
Poor cell health prior to transfection. Ensure that the cells are healthy and in the logarithmic growth phase before transfection.[10][13]
Presence of toxic contaminants. Use high-purity reagents and sterile, nuclease-free water.

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in complex preparation. Standardize the protocol for complex formation, including incubation time, temperature, and mixing method.[11]
Inconsistent cell passage number. Use cells within a consistent and low passage number range, as cell characteristics can change over time.[14]
Pipetting errors. Use calibrated pipettes and ensure accurate measurement of both penta-lysine and siRNA solutions.

Experimental Protocols

1. Gel Retardation Assay to Confirm siRNA Condensation

This assay is used to determine the N/P ratio at which the penta-lysine completely condenses the siRNA, preventing it from migrating through an agarose (B213101) gel.[15][16]

  • Materials: Agarose, 1x TBE buffer, siRNA, penta-lysine, nuclease-free water, loading dye, gel electrophoresis system, and a UV transilluminator.

  • Procedure:

    • Prepare a 2% agarose gel in 1x TBE buffer.

    • Prepare penta-lysine/siRNA complexes at various N/P ratios (e.g., 0:1, 1:1, 2:1, 4:1, 8:1, 16:1) in nuclease-free water or a suitable buffer. Keep the amount of siRNA constant for each sample.

    • Incubate the complexes at room temperature for 20-30 minutes.

    • Add loading dye to each sample.

    • Load the samples into the wells of the agarose gel. Include a lane with naked siRNA as a control.

    • Run the gel at 100V for 15-20 minutes.[16]

    • Visualize the siRNA bands under a UV transilluminator. The N/P ratio at which the siRNA band disappears or is significantly retained in the well is the point of complete complexation.

2. Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential measurements are used to determine the size distribution and surface charge of the complexes, respectively.[17][18]

  • Materials: Penta-lysine/siRNA complexes, DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Prepare penta-lysine/siRNA complexes at the desired N/P ratios in an appropriate buffer (e.g., 10 mM HEPES).

    • Incubate for 20-30 minutes at room temperature.

    • Transfer the complex solution to a suitable cuvette for DLS and zeta potential measurements.

    • Perform the measurements according to the instrument's instructions.

    • Analyze the data to obtain the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Quantitative Data Summary

Table 1: Effect of N/P Ratio on Physicochemical Properties of Lysine-based siRNA Complexes

N/P RatioAverage Particle Size (nm)Zeta Potential (mV)
1:1>200Negative
10:1150 - 200Slightly Negative to Neutral
20:1100 - 150Positive
40:1<100Highly Positive
60:1~80-160Highly Positive

Note: These are representative values and can vary depending on the specific lysine-based carrier, siRNA sequence, and buffer conditions.[7][9]

Table 2: Influence of N/P Ratio on Biological Performance

N/P RatioCellular Uptake EfficiencyGene Silencing EfficiencyCytotoxicity
Low (<5:1)LowLowLow
Medium (10:1 - 20:1)ModerateModerate to HighLow to Moderate
High (40:1 - 60:1)HighHighModerate to High

Note: The optimal N/P ratio for maximizing gene silencing while minimizing cytotoxicity needs to be empirically determined for each experimental system.[5][7][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_complexation Complexation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation siRNA siRNA solution mixing Mix at varying N/P Ratios (e.g., 1:1, 5:1, 10:1, 20:1) siRNA->mixing pentalysine Penta-lysine solution pentalysine->mixing incubation Incubate (15-30 min) mixing->incubation gel Gel Retardation Assay incubation->gel dls DLS (Size & PDI) incubation->dls zeta Zeta Potential incubation->zeta transfection Cell Transfection incubation->transfection uptake Cellular Uptake Assay transfection->uptake silencing Gene Silencing Assay (qPCR/Western Blot) transfection->silencing toxicity Cytotoxicity Assay transfection->toxicity optimization Optimal N/P Ratio Identified uptake->optimization silencing->optimization toxicity->optimization

Caption: Experimental workflow for optimizing the N/P ratio.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm complex Penta-lysine/siRNA Complex (Positive Charge) cell_membrane Cell Membrane (Negative Charge) complex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome lysosome Lysosome (Degradation) endosome->lysosome endosomal_escape Endosomal Escape endosome->endosomal_escape released_siRNA Released siRNA endosomal_escape->released_siRNA risc RISC Loading released_siRNA->risc mrna_cleavage mRNA Cleavage (Gene Silencing) risc->mrna_cleavage

Caption: Cellular uptake and gene silencing pathway.

References

Strategies to reduce the cytotoxicity of penta-lysine carriers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the cytotoxicity associated with penta-lysine carriers. It includes frequently asked questions, troubleshooting guides, and detailed protocols to help optimize your experiments for higher cell viability and successful delivery.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in experiments using penta-lysine carriers?

The primary cause of cytotoxicity is the high positive charge density of the poly-L-lysine (PLL) backbone. This high cationic charge leads to strong electrostatic interactions with the negatively charged components of the cell membrane. This interaction can disrupt membrane integrity, leading to cell death. Key parameters influencing the degree of toxicity are the carrier's molecular weight and its overall cationic charge density.[1][2]

Q2: Is the cell death observed with penta-lysine carriers typically apoptosis or necrosis?

Studies on polycationic carriers like polyethylenimine (PEI) and poly-L-lysine suggest that the induced cell death is primarily necrotic. The rapid loss of membrane integrity is a hallmark of necrosis. In contrast, signs of apoptosis, such as chromatin condensation and inhibition by caspase inhibitors, are generally not observed.[1][2]

Q3: I'm seeing high cell death in my experiment. What immediate steps can I take to reduce cytotoxicity?

If you are observing high cytotoxicity, consider the following immediate troubleshooting steps:

  • Optimize Carrier Concentration: The toxic effects of penta-lysine carriers are concentration-dependent.[1][3] Perform a dose-response experiment to determine the optimal concentration that balances transfection/delivery efficiency with cell viability.

  • Adjust the Carrier/Payload Ratio: For gene delivery applications, the ratio of the cationic polymer to the anionic nucleic acid (N/P ratio) is critical. An excessive positive charge can increase toxicity. Optimizing this ratio can reduce cytotoxicity while maintaining transfection efficiency.[4]

  • Review Cell Health and Density: Ensure your cells are healthy and plated at an optimal density (typically >90% confluency at the time of transfection for many protocols) as stressed or overly sparse cells can be more susceptible to toxic effects.[4]

Q4: What are the most effective long-term strategies for reducing the cytotoxicity of penta-lysine carriers?

The most effective long-term strategies involve chemically modifying the carrier to reduce its positive charge density or shield the cationic charges. Key strategies include:

  • PEGylation: Grafting polyethylene (B3416737) glycol (PEG) chains onto the lysine (B10760008) backbone.[5][6][7]

  • Carbamylation: Chemically modifying the primary amines on lysine residues to reduce the overall positive charge.[8]

  • Hydrophobization: Incorporating hydrophobic amino acids like phenylalanine to promote the formation of less toxic self-assembled nanoparticles.[5][9]

  • Complexation: Forming complexes with anionic molecules like cyclodextrins to mask the cationic charge.[10][11]

Section 2: Troubleshooting Guide for High Cytotoxicity

If you are encountering significant cell death in your experiments, use this guide to identify and resolve the issue.

Logical Workflow for Troubleshooting Cytotoxicity

G A High Cytotoxicity Observed B Step 1: Review Experimental Parameters A->B C Is Carrier/Payload Ratio Optimized? B->C D Is Carrier Concentration Too High? C->D Yes L Perform Titration Experiment (e.g., N/P ratios from 1:0.5 to 1:5) C->L No E Are Cells Healthy and at Optimal Density? D->E Yes M Perform Dose-Response Cytotoxicity Assay (e.g., MTT) D->M No F Step 2: Implement Formulation Strategies E->F Yes N Thaw New Vial of Cells; Adjust Seeding Density E->N No G Use Serum-Free Medium for Complex Formation F->G H Step 3: Modify the Carrier G->H I Implement PEGylation to Shield Charge H->I J Reduce Charge Density (e.g., Carbamylation) H->J K Formulate with Cyclodextrins H->K O Cytotoxicity Resolved I->O J->O K->O L->O M->O N->O

Caption: A step-by-step workflow for troubleshooting high cytotoxicity.

Section 3: In-Depth Guides to Cytotoxicity Reduction Strategies

Guide 1: Chemical Modification of Penta-Lysine Carriers

Chemical modification is a powerful strategy to fundamentally reduce the inherent toxicity of penta-lysine carriers by altering their physicochemical properties.

PEGylation involves grafting hydrophilic polyethylene glycol (PEG) chains onto the primary amine groups of the lysine residues. This creates a hydrophilic shield around the cationic core.

  • Mechanism of Action: The neutral and flexible PEG chains sterically hinder the interaction between the cationic backbone and the cell membrane, reducing membrane disruption.[6] This shielding also decreases interactions with serum proteins, which can improve stability and reduce aggregation.[6][12]

  • Benefits:

    • Significantly reduced cytotoxicity and hemolysis.[5][6]

    • Improved stability of carrier/payload complexes in physiological conditions.[5]

    • Prolonged systemic circulation time for in vivo applications.[9][13]

Carrier Modification Cell Line Resulting Cell Viability Reference
Poly(L-lysine) (PLL)NoneHEK 293T~65%[5]
Poly(ethylenimine) (PEI)NoneHEK 293T~55%[5]
PEG-poly(lysine-co-phenylalanine)PEGylated CopolymerHEK 293T>95%[5]
Poly(L-lysine) (PLL)PEG-grafted (5-25 mol%)Hep G2Lower cytotoxicity than Lipofectin[7]

Carbamylation offers a direct way to neutralize the positive charges on the lysine side chains.

  • Mechanism of Action: This method uses a reagent like potassium cyanate (B1221674) to modify the primary amine groups, reducing the overall cationic charge density of the polymer.[8]

  • Benefits:

    • Directly reduces the root cause of cytotoxicity (high charge density).

    • Can be controlled to achieve a specific degree of charge reduction.

    • Maintains the drug-carrier properties of the polylysine (B1216035) backbone.[8]

Modification Cell Line Fold Reduction in Cytotoxicity Reference
25% Reduction in Charge DensityL9295-fold[8]
50% Reduction in Charge DensityL92920 to 25-fold[8]
Guide 2: Advanced Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, altering their physical properties.

  • Mechanism of Action: When complexed with penta-lysine carriers, cyclodextrins can mask the cationic charges, preventing direct, harsh interactions with cell membranes.[10] This strategy can also improve the solubility of hydrophobic drugs that are co-delivered.[11] While cationic cyclodextrins themselves can be toxic, using them to form complexes with polylysine can create a more biocompatible system.[10]

  • Benefits:

    • Reduces cytotoxicity by shielding positive charges.[10]

    • Can improve the solubility and efficacy of co-delivered therapeutic agents.[11]

    • The ε-polylysine isomer, a naturally occurring biopolymer, can be complexed with sulfated β-cyclodextrin to form stable nanocomplexes for protein delivery.[14][15]

Section 4: Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a standard method for quantifying cell viability after treatment with penta-lysine carriers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.[1][16]

Materials:

  • Cells of interest (e.g., HeLa, HEK 293T, A549)

  • Complete cell culture medium

  • Penta-lysine carrier formulations (at various concentrations)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of your penta-lysine carrier or carrier/payload complexes. Include untreated cells as a negative control (100% viability) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate cell viability as follows:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Protocol 2: General Method for PEGylation of Poly-L-Lysine

This protocol describes a common method for grafting activated PEG onto a poly-L-lysine backbone.

Materials:

  • Poly-L-lysine (PLL)

  • Methoxy-PEG-succinimidyl carboxyl methyl ester (mPEG-SCM) or similar activated PEG

  • Anhydrous Dimethyl Sulfoxide (DMSO) or a suitable buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve PLL in the chosen buffer or solvent.

  • PEG Addition: Add the activated PEG (e.g., mPEG-SCM) to the PLL solution. The molar ratio of PEG to the primary amine groups on PLL will determine the grafting density. Ratios of 5%, 10%, and 25% have been reported to be effective.[7]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification: Transfer the reaction solution to a dialysis membrane and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted PEG and other small molecules.

  • Lyophilization: Freeze-dry the purified solution to obtain the PEG-grafted-PLL copolymer as a powder.

  • Characterization: Confirm the success of the grafting reaction using techniques such as ¹H NMR spectroscopy.

Section 5: Visual Guides and Mechanisms

Mechanism of Polycation-Induced Cytotoxicity

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Net Negative Charge) cluster_2 Intracellular Space Carrier Penta-Lysine Carrier (High Positive Charge) Membrane Phospholipid Bilayer Carrier->Membrane 1. Electrostatic Interaction Pore Pore Formation & Membrane Disruption Membrane->Pore 2. Destabilization Necrosis Cell Lysis (Necrosis) Pore->Necrosis 3. Loss of Integrity

Caption: Mechanism of cytotoxicity via membrane disruption by a cationic carrier.

Experimental Workflow for Carrier Development

G A Penta-Lysine Synthesis/Procurement B Chemical Modification (e.g., PEGylation) A->B C Characterization (e.g., NMR, GPC) B->C D Complex Formation with Payload C->D E In Vitro Testing D->E F Cytotoxicity Assay (e.g., MTT) E->F G Efficacy Assay (e.g., Transfection) E->G H Data Analysis & Optimization F->H G->H

Caption: Workflow for developing and testing modified penta-lysine carriers.

References

Technical Support Center: Enhancing the Stability of Penta-Lysine Polyplexes in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of penta-lysine polyplexes in serum.

Troubleshooting Guides

Issue 1: Polyplexes are aggregating in the presence of serum.

  • Question: My penta-lysine polyplexes are forming large aggregates when I introduce them to serum-containing media. How can I prevent this?

  • Answer: Serum proteins can interact with the positive surface charge of polyplexes, leading to aggregation.[1][2][3] Here are several strategies to mitigate this issue:

    • PEGylation: Modifying the surface of your polyplexes with polyethylene (B3416737) glycol (PEG) is a widely used and effective method to create a protective hydrophilic shield.[1][4] This "stealth" coating reduces nonspecific interactions with serum proteins, thereby preventing aggregation and prolonging circulation time.[5] You can incorporate PEGylated lipids or use block copolymers containing PEG chains.[5][6]

    • Optimize N/P Ratio: The ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid (N/P ratio) is a critical parameter.[7] A higher N/P ratio generally leads to smaller, more stable polyplexes with a higher positive surface charge, which can enhance cellular uptake.[7] However, an excessively high N/P ratio can also lead to increased cytotoxicity and aggregation. It is crucial to empirically determine the optimal N/P ratio for your specific penta-lysine and nucleic acid combination.

    • Succinylation: Modifying the primary and secondary amines of the polycation with succinic anhydride (B1165640) can create zwitterion-like derivatives. This has been shown to decrease aggregation in the presence of serum proteins and can enhance transgene expression.[2][3]

Issue 2: The nucleic acid payload is being degraded by serum nucleases.

  • Question: I'm observing significant degradation of my pDNA/siRNA cargo when the polyplexes are exposed to serum. How can I better protect the nucleic acid?

  • Answer: Serum contains nucleases that can rapidly degrade unprotected nucleic acids.[8][9] Enhancing the stability of the polyplex core is key to protecting the genetic payload.

    • Increase Polymer Molecular Weight: Generally, higher molecular weight cationic polymers form more stable polyplexes due to stronger interactions with the nucleic acid, offering better protection against nuclease degradation.[7] However, this can sometimes inhibit the intracellular release of the payload and may be associated with higher cytotoxicity.[7][10]

    • Cross-linking: Introducing cross-linkages within the polyplex core can significantly enhance its stability.[5][11][12] Disulfide-containing cross-linkers are particularly advantageous as they create stable linkages in the oxidizing extracellular environment but are cleaved in the reducing intracellular environment, facilitating payload release.[5][11][13]

    • Hydrophobic Modifications: Incorporating hydrophobic moieties into the poly-lysine backbone can increase the internal stability of the polyplex core through hydrophobic interactions, leading to better protection of the nucleic acid.[6]

Issue 3: Low transfection efficiency in vivo despite good in vitro results.

  • Question: My penta-lysine polyplexes show high transfection efficiency in cell culture, but the in vivo results are disappointing. What could be the reason?

  • Answer: The discrepancy between in vitro and in vivo results is a common challenge and is often related to the poor stability of polyplexes in the complex biological environment of the bloodstream.[14][15]

    • Serum Instability: As discussed in the previous points, aggregation and nuclease degradation in the bloodstream are major hurdles. Implementing strategies like PEGylation and cross-linking is crucial for in vivo applications.[4][5][11]

    • Ionic Strength: The physiological ionic strength of blood (around 150 mM) can destabilize polyplexes that are stable in low-ionic-strength buffers used for in vitro studies.[7] It is important to test the stability of your polyplexes in buffers that mimic physiological salt concentrations.

    • Reticuloendothelial System (RES) Clearance: Unmodified polyplexes can be rapidly cleared from circulation by the RES. PEGylation helps to evade RES uptake, extending circulation time and allowing for better tumor accumulation through the enhanced permeability and retention (EPR) effect.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal N/P ratio for forming stable penta-lysine polyplexes?

  • Answer: There is no universal optimal N/P ratio. It depends on several factors, including the molecular weight of the penta-lysine, the type and size of the nucleic acid (pDNA vs. siRNA), and the formulation buffer.[7] A higher N/P ratio generally improves condensation and stability but can also increase toxicity.[7][10] It is recommended to screen a range of N/P ratios (e.g., from 1 to 30) to find the best balance between stability, transfection efficiency, and cytotoxicity for your specific system.[6]

  • Question: How does PEGylation affect the transfection efficiency of penta-lysine polyplexes?

  • Answer: PEGylation can have a dual effect on transfection efficiency. While it significantly improves stability in serum and reduces cytotoxicity, a dense PEG layer can sometimes hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[4] The key is to optimize the PEG density and molecular weight. Low levels of PEGylation can often provide sufficient stability without significantly compromising transfection efficiency.[4][16]

  • Question: What are the advantages of using reducible cross-linkers for stabilizing polyplexes?

  • Answer: Reducible cross-linkers, such as those containing disulfide bonds, offer the advantage of "on-demand" disassembly.[5][11][13] The polyplex remains stably cross-linked in the oxidizing extracellular environment of the bloodstream.[1] Upon entering the cell, the disulfide bonds are cleaved by the high concentration of reducing agents like glutathione (B108866) in the cytoplasm, leading to the release of the nucleic acid cargo.[5] This ensures that the payload is delivered to its site of action.

  • Question: Can the buffer used for polyplex formation affect their stability?

  • Answer: Yes, the type of buffer and its ionic strength can significantly impact polyplex formation and stability.[15] For instance, using buffers with high ionic strength, like PBS or NaCl, during polyplex preparation can lead to the formation of larger aggregates.[7][15] Using low ionic strength buffers, such as glucose solutions, can result in smaller and more stable polyplexes.[15] The pH of the buffer is also a critical factor as it affects the charge of both the polymer and the nucleic acid.[14][15]

Quantitative Data Summary

Table 1: Effect of PEGylation on Polyplex Properties and Transfection Efficiency

Polymer SystemPEG ContentParticle Size (nm)Zeta Potential (mV)Transfection Efficiency vs. Non-PEGylatedReference
PACE-pDNA0%~440~ -3-[4]
PACE-pDNA0.01%~350~ -5Increased[4]
PACE-pDNA1%~200~ -10Decreased (no transfection)[4]
(PNIPAm)-g-(PEG)-b-(PLL)N/A60-90+10 to +20Dependent on PLL length[17]

Table 2: Influence of N/P Ratio on Polyplex Characteristics

PolymerN/P RatioParticle Size (nm)Gene ExpressionReference
PEIIncreasingDecreasingIncreases up to an optimum, then may decrease[7]
ChitosanIncreasingGenerally IncreasingDependent on MW[7]
Poly(EG-b-(DMAEMA-co-BMA))1-30Not specifiedOptimized at specific ratios[6]

Experimental Protocols

Protocol 1: Polyplex Formation

  • Separately dilute the penta-lysine polymer and the nucleic acid (e.g., pDNA) in a low ionic strength buffer (e.g., 5% glucose solution or 10 mM Tris-HCl, pH 7.4) to the desired concentrations.[8][15]

  • To prepare polyplexes at a specific N/P ratio, add the polymer solution to the nucleic acid solution in a single, rapid step while vortexing gently.[6] The N/P ratio is calculated as the molar ratio of amine groups in the polymer to phosphate groups in the nucleic acid.

  • Incubate the mixture at room temperature for 15-40 minutes to allow for complex formation.[6][8]

  • The final concentration of the nucleic acid in the polyplex solution is typically in the range of 25 µg/mL.[6]

Protocol 2: Serum Stability Assay (Agarose Gel Electrophoresis)

  • Prepare polyplexes as described in Protocol 1.

  • Incubate the polyplexes with fetal bovine serum (FBS) at a final concentration of 10% or 50% for various time points (e.g., 1, 2, and 24 hours) at 37°C.[8]

  • After incubation, add a dissociation agent (e.g., heparin or SDS) to release the nucleic acid from the polyplex.[8][18]

  • Run the samples on a 1% agarose (B213101) gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).

  • Visualize the gel under UV light. The presence of a distinct band corresponding to the intact nucleic acid indicates protection from serum nucleases, while a smear indicates degradation.[8] Naked pDNA incubated with serum should be used as a control for nuclease activity.

Visualizations

experimental_workflow cluster_prep Polyplex Preparation cluster_stability Serum Stability Assay penta_lysine Penta-lysine Solution mixing Mixing at desired N/P ratio penta_lysine->mixing nucleic_acid Nucleic Acid Solution nucleic_acid->mixing incubation Incubation (15-40 min) mixing->incubation polyplexes Formed Polyplexes incubation->polyplexes serum_incubation Incubation with Serum (37°C) polyplexes->serum_incubation dissociation Dissociation of Polyplexes serum_incubation->dissociation gel Agarose Gel Electrophoresis dissociation->gel analysis Analysis of NA Integrity gel->analysis

Caption: Workflow for preparing and testing the serum stability of penta-lysine polyplexes.

logical_relationship cluster_challenges Challenges to In Vivo Stability cluster_solutions Strategies for Enhanced Stability cluster_outcomes Desired Outcomes serum_proteins Serum Protein Binding pegylation PEGylation serum_proteins->pegylation prevents np_ratio Optimize N/P Ratio serum_proteins->np_ratio mitigates nucleases Nuclease Degradation crosslinking Cross-linking nucleases->crosslinking protects from hydrophobic Hydrophobic Modification nucleases->hydrophobic protects from res RES Clearance res->pegylation avoids stability Increased Serum Stability pegylation->stability crosslinking->stability np_ratio->stability hydrophobic->stability circulation Prolonged Circulation stability->circulation transfection Improved In Vivo Transfection circulation->transfection

Caption: Relationship between challenges and solutions for polyplex stability.

References

Technical Support Center: Overcoming Aggregation in Penta-Lysine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with the aggregation of penta-lysine during your experiments.

Troubleshooting Guide

This guide provides solutions to common aggregation problems encountered with penta-lysine formulations.

Issue 1: Visible precipitation or cloudiness in the penta-lysine solution upon preparation or storage.

  • Question: My penta-lysine solution turned cloudy immediately after preparation. What could be the cause and how can I fix it?

  • Answer: Immediate cloudiness or precipitation is often due to suboptimal pH or high concentrations. Penta-lysine is a cationic peptide, and its solubility is highly dependent on pH. Near its isoelectric point, the net charge is minimal, leading to reduced electrostatic repulsion and increased aggregation.

    Troubleshooting Steps:

    • Verify pH: Ensure the pH of your buffer is sufficiently far from the isoelectric point of penta-lysine. For poly-L-lysine, aggregation is more likely at neutral or alkaline pH values. Acidic conditions generally favor solubility.

    • Optimize Concentration: High concentrations of penta-lysine can exceed its solubility limit, leading to aggregation. Try preparing a more dilute solution.

    • Temperature Control: Prepare the solution at room temperature or slightly chilled, as elevated temperatures can sometimes accelerate aggregation.

Issue 2: An increase in hydrodynamic radius is detected by Dynamic Light Scattering (DLS) over time, indicating aggregate formation.

  • Question: DLS analysis shows a gradual increase in the size of my penta-lysine particles over a few hours. How can I improve the stability of my formulation?

  • Answer: A gradual increase in particle size as measured by DLS is a classic sign of ongoing aggregation. This can be mitigated by optimizing the formulation with excipients that enhance stability.

    Troubleshooting Workflow:

    DLS_Troubleshooting start Increased Hydrodynamic Radius in DLS step1 Optimize pH and Ionic Strength start->step1 step2 Add Stabilizing Excipients step1->step2 If aggregation continues end_fail Aggregation Persists step1->end_fail After multiple attempts step3 Evaluate with DLS step2->step3 step3->step1 Size increases end_success Stable Formulation Achieved step3->end_success Size is stable

    Caption: Troubleshooting workflow for DLS-detected aggregation.

    Recommended Actions:

    • Adjust Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can shield charges and reduce aggregation. However, very high salt concentrations can sometimes promote aggregation through "salting-out" effects. Experiment with a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).

    • Incorporate Excipients: Various excipients can stabilize peptide formulations. Refer to the table below for guidance.

Quantitative Data on Excipient Effects on Peptide Aggregation

The following table summarizes the potential effects of various excipients on reducing aggregation. While specific data for penta-lysine is limited, this table provides a general guideline based on studies of other peptides and proteins. The effectiveness should be empirically tested for your specific formulation.

ExcipientCategoryTypical ConcentrationPotential % Reduction in Aggregation (Model System)Mechanism of Action
Arginine Amino Acid50-250 mM30-70% (various proteins)Suppresses protein-protein association and can interact with aromatic residues to increase solubility.[1]
Sucrose Sugar5-10% (w/v)20-50% (monoclonal antibodies)[2][3]Stabilizes the native peptide structure through preferential exclusion and can prevent dehydration-induced conformational changes.[4]
Polysorbate 20/80 Non-ionic Surfactant0.01-0.1% (v/v)40-80% (various proteins)[5][6]Reduces surface-induced aggregation by competing for interfaces and can solubilize aggregates.
Sodium Chloride Salt50-150 mMVariableModulates electrostatic interactions. The effect is highly dependent on the peptide and other formulation components.[7]

Issue 3: Thioflavin T (ThT) assay shows a significant increase in fluorescence, indicating the formation of amyloid-like fibrils.

  • Question: My penta-lysine formulation is positive in the ThT assay. What does this mean and what can I do?

  • Answer: A positive ThT assay suggests that your penta-lysine is forming β-sheet-rich amyloid-like fibrils. This is a specific type of aggregation that can have biological consequences.

    Mitigation Strategies:

    • Screen Excipients: Test the efficacy of the excipients listed in the table above. Arginine, in particular, has been shown to be effective in inhibiting the formation of β-sheet structures for some peptides.

    • Modify Storage Conditions: Fibril formation can be temperature-dependent. Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Consider Peptide Analogs: If formulation changes are not sufficient, consider if modifications to the penta-lysine sequence itself are possible to reduce its aggregation propensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of penta-lysine aggregation? A1: The primary drivers of penta-lysine aggregation include:

  • pH and Ionic Strength: These factors influence the electrostatic interactions between the positively charged lysine (B10760008) side chains.

  • Concentration: Higher concentrations increase the probability of intermolecular interactions.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Mechanical Stress: Agitation or freeze-thaw cycles can induce aggregation.

Q2: How can I detect and quantify penta-lysine aggregation? A2: Several analytical techniques are commonly used:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is very sensitive to the formation of larger aggregates.[8]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and larger oligomers.

  • Thioflavin T (ThT) Assay: A fluorescence-based assay that specifically detects the presence of amyloid-like fibrils with a characteristic β-sheet structure.

Q3: Can penta-lysine aggregates have biological consequences? A3: Yes. Peptide aggregates, particularly those with a fibrillar structure, can sometimes trigger cellular responses. For example, some amyloid-like aggregates have been shown to activate the NLRP3 inflammasome, a component of the innate immune system, leading to the production of pro-inflammatory cytokines.[9][10][11][12]

Signaling Pathway: Inflammasome Activation by Peptide Aggregates

The formation of penta-lysine aggregates, especially into fibrillar structures, can be recognized by cells as a danger signal, potentially leading to the activation of inflammatory pathways. One such key pathway is the NLRP3 inflammasome.

Inflammasome_Activation cluster_extracellular Extracellular cluster_cellular Cellular Penta-lysine Aggregates Penta-lysine Aggregates Phagocytosis Phagocytosis Penta-lysine Aggregates->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome Lysosomal Destabilization Lysosomal Destabilization Lysosome->Lysosomal Destabilization NLRP3 NLRP3 Lysosomal Destabilization->NLRP3 activates Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 cleaves IL-1β Mature IL-1β (Pro-inflammatory) Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β

Caption: Activation of the NLRP3 inflammasome by peptide aggregates.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of penta-lysine particles in a formulation and detect the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the penta-lysine formulation in the desired buffer.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particulate matter.

    • Prepare a buffer-only control and filter it in the same manner.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement parameters, including the desired temperature and the viscosity and refractive index of the solvent.

  • Measurement:

    • First, measure the buffer-only control to establish a baseline and ensure no contaminants are present.

    • Place the cuvette with the penta-lysine sample into the instrument.

    • Allow the sample to equilibrate at the set temperature for at least 5-10 minutes.

    • Perform multiple acquisitions (e.g., 10-15 runs) for each sample to ensure data reproducibility.

  • Data Analysis:

    • Analyze the intensity distribution to identify the presence of different particle size populations. A single, narrow peak indicates a monodisperse sample (no aggregation), while the appearance of larger peaks indicates the presence of oligomers or larger aggregates.

    • Monitor the change in the average hydrodynamic radius and the polydispersity index (PDI) over time to assess the stability of the formulation.

Size Exclusion Chromatography (SEC) for Oligomer Quantification

Objective: To separate and quantify monomeric, dimeric, and larger oligomeric species of penta-lysine.

Methodology:

  • System Preparation:

    • Select an SEC column with a pore size appropriate for the expected size range of penta-lysine and its aggregates.

    • Equilibrate the column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the penta-lysine sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large particles that could clog the column.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • The separation occurs based on size, with larger aggregates eluting first, followed by smaller oligomers, and finally the monomer.

  • Detection and Analysis:

    • Monitor the column eluent using a UV detector at a wavelength where penta-lysine absorbs (typically around 214 nm for the peptide bond).

    • The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species.

    • Calculate the percentage of monomer, dimer, and higher-order aggregates by integrating the respective peak areas.

Thioflavin T (ThT) Assay for Fibril Detection

Objective: To detect the formation of amyloid-like fibrils in penta-lysine formulations.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and store it protected from light.

    • On the day of the experiment, prepare a working solution of ThT (e.g., 20 µM) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add a specific volume of your penta-lysine sample to triplicate wells.

    • Include a buffer-only control and a positive control (a known fibril-forming peptide) if available.

    • Add the ThT working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for a short period (e.g., 5-10 minutes) to allow for ThT binding.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer-only control from the average fluorescence of the penta-lysine samples.

    • A significant increase in fluorescence intensity compared to the control indicates the presence of amyloid-like fibrils.

References

Methods to control the drug release profile from penta-lysine hydrogels.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penta-lysine hydrogels for controlled drug delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My drug exhibits a high initial "burst release" within the first few hours. How can I minimize this?

A: A high initial burst release is a common issue, often caused by the rapid dissolution of drug molecules adsorbed or weakly bound to the hydrogel surface.[1] Here are several strategies to mitigate this effect:

  • Increase Drug-Polymer Interactions: Stronger interactions between the drug and the lysine-based polymer network can reduce the amount of unbound surface drug.[2]

    • Electrostatic Interactions: If your drug is anionic, the cationic nature of lysine (B10760008) at physiological pH can be leveraged to create stronger electrostatic bonds.[3]

    • Hydrophobic/π-π Interactions: For hydrophobic drugs, incorporating aromatic amino acids alongside lysine can create hydrophobic pockets that better retain the drug.[2][3]

    • Chemical Conjugation: Covalently linking the drug to the hydrogel network via biodegradable linkers (e.g., hydrazones, Schiff bases) offers the most control, allowing release to be dictated by the linker's hydrolysis rate.[3]

  • Optimize Cross-linking Density: A higher cross-linking density creates a smaller hydrogel mesh size, which can physically hinder the initial rapid diffusion of the drug.[4][5] This can be achieved by increasing the concentration of the cross-linking agent or adjusting the polymerization conditions.

  • Post-Loading Wash Step: Introducing a brief washing step after drug loading can help remove loosely bound drug from the hydrogel surface. Ensure the washing medium and duration are optimized to avoid significant loss of encapsulated drug.

  • Core-Shell Structures: Fabricating a "core-shell" hydrogel, where an outer, drug-free layer of hydrogel surrounds the drug-loaded core, can act as a diffusion barrier to temper the initial burst.

Q2: The drug release is too slow and doesn't reach a therapeutic level. How can I accelerate it?

A: An excessively slow release profile can be addressed by modifying the hydrogel's properties to facilitate faster drug diffusion.

  • Decrease Cross-linking Density: Reducing the concentration of the cross-linker will increase the mesh size of the hydrogel network, allowing for easier diffusion of the encapsulated drug.[4][5]

  • Incorporate Degradable Components: Introduce enzymatically or hydrolytically degradable cross-links. This allows the hydrogel matrix to break down over time, releasing the drug as the mesh size increases.[4][5]

  • Alter pH or Temperature (for responsive hydrogels): If using a pH or thermo-responsive lysine-based hydrogel, adjusting the external conditions can trigger swelling and accelerated release. For instance, lysine-containing hydrogels can exhibit pH-dependent swelling due to the protonation/deprotonation of amine groups, leading to faster release at specific pH values.[6][7][8]

  • Reduce Polymer Concentration: Lowering the overall polymer concentration can lead to a more porous hydrogel structure, which in turn can increase the rate of drug release.[9]

Q3: How can I achieve a zero-order (linear) release profile?

A: Achieving a constant, linear release rate is highly desirable for many therapeutic applications. This often requires moving beyond simple diffusion-controlled systems.

  • Swelling-Controlled Release: In some systems, particularly those starting from a dehydrated or glassy state, drug release is governed by the rate of water penetration and subsequent swelling of the polymer matrix.[10] By carefully balancing swelling and diffusion, a more linear release can be achieved.

  • Erosion-Controlled Release: Design the hydrogel to degrade from the surface inward at a constant rate. In this scenario, drug release is directly proportional to the rate of erosion, leading to a zero-order profile.

  • Affinity-Based Systems: Incorporate binding moieties within the hydrogel that have a specific affinity for the drug. The release is then controlled by the kinetics of the binding and unbinding reactions, which can be tailored to be more linear.[3]

  • Geometric Modifications: Creating reservoir-type systems, where a drug core is surrounded by a rate-controlling hydrogel membrane, can also produce a more linear release profile.

Quantitative Data on Release Profiles

The following tables summarize experimental data on how different parameters can influence drug release from lysine-containing hydrogels.

Table 1: Effect of pH and Temperature on Cumulative Drug Release (%) from a Lysine-Modified Hydrogel

Time (hrs)pH 7.4, 37°CpH 5.0, 37°CpH 5.0, 40°C
12 ~15%~25%~40%
24 ~20%~35%~55%
48 ~30%~45%~70%
72 ~37%~50%~80%
Data adapted from studies on pH and thermo-responsive lysine-based nano-hydrogels for doxorubicin (B1662922) delivery.[7]

Table 2: Influence of Lysine Chain Length on Cumulative Calcitonin Release (%)

Time (hrs)mPEG-PA-PLL₁₀mPEG-PA-PLL₂₀
0.5 14.5%20.7%
6 ~40%~60%
12 ~55%~80%
24 65.9%100.3%
Data adapted from a study on thermo-sensitive hydrogels with varying poly-L-lysine (PLL) chain lengths.[11]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a pH-Responsive Penta-Lysine Hydrogel

This protocol describes a general method for synthesizing a lysine-based hydrogel that can be used for pH-triggered drug release.

  • Precursor Synthesis:

    • Synthesize a poly(L-lysine) backbone of the desired molecular weight.

    • Separately, synthesize a cross-linking polymer, such as poly(ethylene glycol) diacrylate (PEGDA).

  • Drug Loading:

    • Dissolve the poly(L-lysine) and the drug to be encapsulated in a suitable buffer (e.g., PBS at pH 7.4).

    • Stir the solution gently until the drug is completely dissolved and homogeneously mixed.

  • Hydrogel Formation (Cross-linking):

    • Add the PEGDA cross-linker to the drug-polymer solution.

    • Initiate polymerization, for example, through the addition of an initiator system like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) for radical polymerization, or via another cross-linking chemistry like a Schiff-base reaction.[12]

    • Allow the solution to gelate at a controlled temperature (e.g., 37°C) for a specified time until cross-linking is complete.

  • Purification and Sterilization:

    • Wash the resulting hydrogel extensively with deionized water or buffer to remove any unreacted monomers, initiators, and non-encapsulated drug.

    • Sterilize the hydrogel using an appropriate method, such as UV irradiation or sterile filtration of the precursor solutions.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a standard method to measure the rate of drug release from the hydrogel.

  • Sample Preparation:

    • Place a known quantity of the drug-loaded hydrogel (e.g., 500 µL) into a dialysis tube or the donor chamber of a Franz diffusion cell.[2]

  • Release Medium:

    • Submerge the dialysis tube or fill the receptor chamber with a known volume of a release buffer (e.g., PBS at pH 7.4 or pH 5.0 to simulate different biological environments).[2] The volume should be sufficient to ensure "sink conditions," where the drug concentration in the medium remains low, preventing saturation from affecting the release rate.

  • Incubation:

    • Place the entire setup in an incubator shaker set to a physiological temperature (37°C) with gentle agitation.[2]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 6, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer.[2]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][5]

    • Calculate the cumulative amount and percentage of drug released at each time point.

Visual Guides and Workflows

The following diagrams illustrate key processes and logical workflows for controlling and troubleshooting drug release from penta-lysine hydrogels.

G cluster_0 Hydrogel Preparation & Loading Workflow A Synthesize Penta-Lysine Polymer B Dissolve Drug & Polymer in Buffer A->B C Add Cross-linker & Initiator B->C D Induce Gelation (e.g., at 37°C) C->D E Wash & Purify Hydrogel D->E

A typical workflow for preparing and loading a drug into a penta-lysine hydrogel.

G action_node action_node result_node result_node Start Problem: High Burst Release Check_Interaction Is Drug-Polymer Interaction Strong? Start->Check_Interaction Check_Mesh Is Mesh Size Small Enough? Check_Interaction->Check_Mesh Yes Increase_Interaction Increase electrostatic or hydrophobic interactions. Consider covalent linkage. Check_Interaction->Increase_Interaction No Increase_XLink Increase cross-linker concentration. Check_Mesh->Increase_XLink No Success Burst Release Minimized Check_Mesh->Success Yes Increase_Interaction->Success Increase_XLink->Success

A troubleshooting flowchart for addressing the issue of high initial burst release.

G cluster_0 Factors Controlling Release cluster_1 Release Mechanisms A Hydrogel Properties D Diffusion A->D E Swelling A->E F Erosion A->F B Drug Properties B->D C External Environment C->E C->F

Key factors and their influence on the primary mechanisms of drug release.

References

Preventing degradation of penta-lysine during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of penta-lysine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized penta-lysine?

A1: For long-term stability, lyophilized penta-lysine should be stored at -20°C or colder in a tightly sealed container with a desiccant to minimize exposure to moisture. Under these conditions, the peptide can be stable for several years. For short-term storage (days to weeks), it can be kept at 4°C. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.

Q2: How should I store penta-lysine once it is in solution?

A2: The stability of peptides in solution is significantly lower than in their lyophilized form. If storage in solution is necessary, it is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6. The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. Do not use frost-free freezers due to their temperature fluctuations during defrost cycles.

Q3: What are the primary degradation pathways for penta-lysine?

A3: Penta-lysine, like other peptides, is susceptible to several degradation pathways. The most common include:

  • Hydrolysis: Cleavage of the peptide bonds by water molecules. This process is accelerated at non-neutral pH and higher temperatures.

  • Oxidation: The lysine (B10760008) side chains are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light. This can lead to the formation of various oxidation products.

Q4: Can penta-lysine undergo deamidation?

A4: Deamidation is a common degradation pathway for peptides containing asparagine (Asn) or glutamine (Gln) residues. Since penta-lysine consists only of lysine residues, it does not undergo deamidation. However, if penta-lysine is part of a larger peptide sequence that includes Asn or Gln, deamidation could be a stability concern for the entire peptide.

Troubleshooting Guide

Q1: My lyophilized penta-lysine appears as a gel or is difficult to see in the vial. Is it degraded?

A1: Not necessarily. Short peptides like penta-lysine can be highly hygroscopic, meaning they readily absorb moisture from the air. This can cause the powder to appear as a gel-like substance or a thin, hard-to-see film. As long as the vial has been properly sealed and stored, the peptide is likely fine. Proceed with reconstitution as planned, ensuring you rinse the entire vial to recover all the product.

Q2: I'm having trouble dissolving my penta-lysine. What should I do?

A2: Penta-lysine is a basic peptide due to the primary amine group on each lysine side chain and will be positively charged at neutral and acidic pH. Its solubility is therefore highly dependent on pH. If you are having trouble dissolving it in water, try a dilute acidic buffer (e.g., 0.1% acetic acid). Lowering the pH will ensure the side chains are protonated, which generally improves solubility in aqueous solutions. Sonication can also aid in dissolving the peptide.

Q3: My penta-lysine solution has turned yellow. What does this mean?

A3: A yellow discoloration in peptide solutions can be an indicator of oxidation. Certain buffer components, such as histidine, have been known to contribute to yellowing during storage.[1] To minimize oxidation, always use high-purity, degassed solvents and buffers for reconstitution. If possible, purge the vial with an inert gas like nitrogen or argon before sealing for storage.[2] While a slight color change may not always indicate a significant loss of function, it is advisable to check the purity of the solution via HPLC if you have concerns.

Q4: I'm analyzing my penta-lysine by RP-HPLC and see an unexpected peak. What could it be?

A4: An unexpected peak in your chromatogram could be due to a number of factors:

  • Degradation Product: The peak could represent a degradation product of penta-lysine, such as an oxidation product or a shorter lysine fragment due to hydrolysis.

  • Contamination: The peak might originate from a contaminant in your sample, solvent, or from the HPLC system itself. Running a blank injection (mobile phase only) can help identify system-related peaks.[3]

  • Column Issues: Deterioration of the HPLC column can lead to abnormal peak shapes and the appearance of extraneous peaks.[4]

  • Sample Matrix Effects: If your penta-lysine is in a complex matrix, other components could be co-eluting or interfering with the analysis.

To troubleshoot, you can try altering the mobile phase gradient, using a different column, or analyzing the peak by mass spectrometry to identify the unknown component.[5]

Data Presentation

Table 1: Degradation and Product Generation Rate Constants for Lysine Hydrochloride Solution at Various Temperatures (pH 10.3)

Temperature (°C)Lysine Degradation Rate Constant (k, mg/mL/h)Lysine Lactam Generation Rate Constant (k, mg/mL/h)
600.0030.003
800.0270.025
900.0670.063
1000.1550.147

Data adapted from a study on lysine hydrochloride degradation, which followed zero-order kinetics.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Penta-Lysine

This protocol provides a general method for assessing the purity and stability of penta-lysine. Optimization may be required depending on the specific HPLC system and column used.

1. Materials:

  • Penta-lysine sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Note: For very short, basic peptides that show poor retention, using an ion-pairing agent like 0.1% HFBA instead of TFA can improve peak shape and retention.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase, wide pore (300 Å) is recommended for peptides.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210-220 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 50 | | 26 | 95 | | 28 | 95 | | 29 | 5 | | 35 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of penta-lysine in Mobile Phase A at a concentration of 1 mg/mL.
  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.
  • The main peak corresponds to intact penta-lysine.
  • Any additional peaks may indicate impurities or degradation products. The relative peak area can be used to estimate the percentage of degradation.

Visualizations

degradation_pathways PentaLysine Penta-Lysine Hydrolysis Hydrolysis (H₂O, pH, Temp) PentaLysine->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) PentaLysine->Oxidation LysineFragments LysineFragments Hydrolysis->LysineFragments Shorter Lysine Peptides + Lysine OxidizedProducts OxidizedProducts Oxidation->OxidizedProducts Carbonyls, etc.

Caption: Primary degradation pathways for penta-lysine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Penta-Lysine Stress Apply Stress Conditions (e.g., Heat, pH) Reconstitute->Stress Dilute Dilute and Filter Sample Stress->Dilute HPLC Inject into HPLC System Dilute->HPLC Detect Detect at 210-220 nm HPLC->Detect Integrate Integrate Peaks and Calculate % Purity Detect->Integrate

Caption: General workflow for a forced degradation study.

troubleshooting_logic Start Problem with Penta-Lysine IssueType What is the issue? Start->IssueType Solubility Solubility IssueType->Solubility Solubility Discoloration Discoloration IssueType->Discoloration Discoloration HPLCPeak HPLCPeak IssueType->HPLCPeak Unexpected HPLC Peak CheckpH CheckpH Solubility->CheckpH Action: Check pH CheckStorage CheckStorage Discoloration->CheckStorage Action: Check Storage RunBlank RunBlank HPLCPeak->RunBlank Action: Run Blank Acidify Acidify CheckpH->Acidify If neutral/basic, acidify (e.g., dilute acetic acid) MinimizeO2 MinimizeO2 CheckStorage->MinimizeO2 Minimize O₂ exposure, use fresh buffers SystemPeak SystemPeak RunBlank->SystemPeak Peak in blank? (Yes) SamplePeak SamplePeak RunBlank->SamplePeak Peak in blank? (No) CleanSystem CleanSystem SystemPeak->CleanSystem Clean HPLC System CheckDegradation CheckDegradation SamplePeak->CheckDegradation Potential Degradation Product or Impurity

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Optimizing Purification of Penta-Lysine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of penta-lysine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude penta-lysine conjugate mixture?

A1: Crude penta-lysine conjugate mixtures typically contain a variety of impurities, including:

  • Unconjugated drug/payload: Free drug that has not reacted with the penta-lysine backbone.

  • Unconjugated penta-lysine: The starting peptide that has not been conjugated.

  • Incompletely conjugated species: Penta-lysine peptides with fewer than five drug molecules attached.

  • Aggregates: High molecular weight species formed by the association of conjugate molecules.[1]

  • Side-reaction products: Impurities formed from reactions with reactive side chains or degradation of the conjugate.

Q2: Which chromatographic technique is most suitable for purifying penta-lysine conjugates?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying penta-lysine conjugates due to its high resolving power.[2][3] Size-Exclusion Chromatography (SEC) is useful for removing aggregates, and Affinity Chromatography can be employed if a suitable affinity tag is present on the penta-lysine backbone.[1][4]

Q3: How can I improve the resolution of my penta-lysine conjugate purification by RP-HPLC?

A3: To improve resolution, you can:

  • Optimize the gradient slope: A shallower gradient generally provides better separation of closely eluting species.[3]

  • Adjust the mobile phase pH: Modifying the pH can alter the retention times of the conjugate and impurities, leading to better separation.

  • Change the organic modifier: Acetonitrile is a common choice, but methanol (B129727) or isopropanol (B130326) can offer different selectivity.

  • Select a different stationary phase: While C18 columns are widely used, C8 or phenyl-hexyl columns may provide better separation for your specific conjugate.[3]

Q4: What is the best way to remove unconjugated free drug from my penta-lysine conjugate?

A4: RP-HPLC is highly effective at separating the more hydrophobic conjugate from the typically less hydrophobic free drug. Size-exclusion chromatography can also be used if there is a significant size difference between the conjugate and the free drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of penta-lysine conjugates.

Low Yield

Problem: The final yield of the purified penta-lysine conjugate is lower than expected.

Possible Cause Suggested Solution Citation
Precipitation during purification Dissolve the crude sample in a stronger solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase.[5]
Poor recovery from the column Ensure the elution conditions are strong enough to desorb the conjugate from the stationary phase. For RP-HPLC, this may mean increasing the percentage of organic solvent in the elution buffer.[6]
Aggregation Add denaturants like urea (B33335) or guanidine (B92328) hydrochloride to the sample and mobile phase to disrupt aggregates. Perform purification at a lower temperature.[7]
Adsorption to vials and tubing Use low-protein-binding tubes and ensure all surfaces in the flow path are well-passivated.
Suboptimal fraction collection Widen the collection window for the main peak or collect smaller fractions across the entire peak for individual analysis.
Poor Peak Shape in HPLC

Problem: The chromatographic peaks are broad, tailing, or splitting.

Possible Cause Suggested Solution Citation
Column overload Reduce the amount of sample injected onto the column.[8]
Inappropriate sample solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[9]
Secondary interactions with the stationary phase Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask silanol (B1196071) groups on the silica-based column.[9]
Column degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[10]
Void at the column inlet Reverse the column and flush at a low flow rate. If the problem persists, the column may need to be repacked or replaced.[11]

Quantitative Data Summary

The choice of purification method can significantly impact the final purity and yield of the penta-lysine conjugate. Below is a comparison of common purification techniques.

Purification Technique Principle of Separation Typical Purity (%) Typical Yield (%) Key Advantages Key Limitations Citation
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>95-9950-80High resolution, applicable to a wide range of conjugates.Can denature some conjugates, use of organic solvents.[12]
Size-Exclusion Chromatography (SEC) Molecular Size>90-9870-95Gentle, non-denaturing conditions; effective for aggregate removal.Lower resolution for species of similar size.[12][13]
Affinity Chromatography Specific molecular recognition>9860-90High selectivity, can achieve high purity in a single step.Requires a specific affinity tag and ligand, can be expensive.[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of penta-lysine conjugates. Optimization will be required based on the specific properties of the conjugate.

1. Sample Preparation: a. Dissolve the crude penta-lysine conjugate in a minimal amount of a strong solvent like DMSO or DMF. b. Dilute the sample with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[14]

2. HPLC Conditions:

Parameter Condition
Column C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-65% Mobile Phase B over 60 minutes
Flow Rate 1.0 mL/min for analytical, scaled up for preparative
Detection UV at 220 nm and 280 nm

3. Purification and Analysis: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. b. Inject the prepared sample onto the column. c. Collect fractions corresponding to the main peak. d. Analyze the purity of the collected fractions using analytical RP-HPLC. e. Pool the fractions that meet the desired purity level. f. Lyophilize the pooled fractions to obtain the purified conjugate as a powder.[14]

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal

This protocol is designed as a polishing step to remove high molecular weight aggregates.

1. Sample Preparation: a. Dissolve the partially purified penta-lysine conjugate in the SEC mobile phase. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.

2. SEC Conditions:

Parameter Condition
Column Appropriate for the molecular weight range of the conjugate and its aggregates.
Mobile Phase Phosphate-buffered saline (PBS), pH 7.4
Flow Rate 0.5 mL/min
Detection UV at 280 nm

3. Purification: a. Equilibrate the column with at least two column volumes of the mobile phase. b. Inject the sample. The injection volume should not exceed 5% of the total column volume.[15] c. Collect fractions corresponding to the monomeric conjugate peak, which will elute after the aggregate peak.[16]

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Primary Purification cluster_analysis Analysis & Pooling cluster_final Final Product Dissolution Dissolve Crude Conjugate Filtration Filter Sample (0.22 µm) Dissolution->Filtration RPHPLC Reversed-Phase HPLC Filtration->RPHPLC FractionCollection Collect Fractions RPHPLC->FractionCollection PurityAnalysis Analyze Purity (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization

Caption: Workflow for the purification of penta-lysine conjugates.

TroubleshootingFlowchart action action start Low Purification Yield q1 Precipitation observed? start->q1 Check end Yield Improved action1 Use stronger initial solvent (DMSO/DMF) q1->action1 Yes q2 Aggregation suspected? q1->q2 No action1->q2 action2 Add denaturant (urea) Lower temperature q2->action2 Yes q3 Poor column recovery? q2->q3 No action2->q3 q3->end No, review other factors action3 Increase elution strength (higher % organic) q3->action3 Yes action3->end

Caption: Troubleshooting flowchart for low purification yield.

References

Validation & Comparative

A Comparative Analysis of Penta-Lysine Biocompatibility for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Penta-Lysine with Other Cationic Polymers Supported by Experimental Data.

In the realm of non-viral gene delivery, the ideal cationic polymer vector must strike a delicate balance between high transfection efficiency and minimal cytotoxicity. This guide provides a comparative overview of the biocompatibility of penta-lysine, a short-chain cationic oligomer, with commonly used cationic polymers such as high molecular weight poly-L-lysine (PLL), polyethyleneimine (PEI), and chitosan (B1678972). The following sections present a synthesis of available research to guide the selection of appropriate vectors for therapeutic and research applications.

The Trade-Off: Cationic Charge, Molecular Weight, and Biocompatibility

The efficacy of cationic polymers in gene delivery stems from their ability to condense negatively charged nucleic acids into nanoparticles, facilitating cellular uptake. However, the very properties that make them effective—positive charge and molecular weight—are also primary drivers of their toxicity. A high density of positive charges can lead to membrane disruption and cell death, and higher molecular weight polymers often exhibit greater cytotoxicity.[1][2]

Penta-lysine, as a low molecular weight oligomer of lysine, is positioned as a potentially more biocompatible alternative to its high molecular weight counterparts. While direct comparative studies on penta-lysine are limited, research on low molecular weight poly-lysine suggests a trend of reduced cytotoxicity compared to larger PLL polymers.[3]

Comparative Performance Metrics

To provide a clear comparison, the following tables summarize key performance indicators for penta-lysine and other cationic polymers based on available literature. It is important to note that direct head-to-head studies involving penta-lysine are not extensively available, and some data points are inferred from studies on low molecular weight poly-lysines.

PolymerMolecular WeightIn Vitro Cytotoxicity (Cell Viability %)Transfection EfficiencyIn Vivo Toxicity
Penta-lysine ~700 DaHigh (inferred from low MW PLL studies)Lower than high MW polymersLow (inferred)
Poly-L-lysine (PLL) 15-30 kDaModerate to High[2]ModerateModerate[4][5]
Polyethyleneimine (PEI) 25 kDaLow to Moderate[6]High[6][7]High[6]
Chitosan VariableHighLow to Moderate[8][9][10]Low

Table 1: Comparative Biocompatibility and Efficacy of Cationic Polymers.

PolymerIC50 (nM) on NCH421K cells
Poly-L-lysine (30 kDa) 558 ± 206[2]
Linear PEI (22 kDa) 133.3[2]
Branched PEI 200 - 400 (Varies with branching)
Chitosan > 1000 (Generally considered low toxicity)

Table 2: Comparative IC50 Values of Cationic Polymers. Note: IC50 for penta-lysine is not available in the searched literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental evaluation of these polymers, the following diagrams are provided.

G cluster_0 Cationic Polymer-Mediated Gene Delivery cluster_1 Intracellular Fate & Cytotoxicity Cationic Polymer Cationic Polymer Polyplex Formation Polyplex Formation Cationic Polymer->Polyplex Formation Membrane Disruption Membrane Disruption Cationic Polymer->Membrane Disruption Nucleic Acid Nucleic Acid Nucleic Acid->Polyplex Formation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Polyplex Formation->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Proton Sponge Effect (PEI) Lysosome Lysosome Endosome->Lysosome Degradation Apoptosis Apoptosis Endosome->Apoptosis Gene Expression Gene Expression Endosomal Escape->Gene Expression Cytotoxicity Cytotoxicity Membrane Disruption->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Cationic polymer gene delivery and cytotoxicity pathway.

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays Cell Seeding Cell Seeding Polymer-Nucleic Acid Complex Formation Polymer-Nucleic Acid Complex Formation Cell Seeding->Polymer-Nucleic Acid Complex Formation Transfection Transfection Polymer-Nucleic Acid Complex Formation->Transfection Incubation Incubation Transfection->Incubation MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Incubation->MTT Assay (Cytotoxicity) Luciferase Assay (Transfection Efficiency) Luciferase Assay (Transfection Efficiency) Incubation->Luciferase Assay (Transfection Efficiency) Data Analysis Data Analysis MTT Assay (Cytotoxicity)->Data Analysis Luciferase Assay (Transfection Efficiency)->Data Analysis

Caption: Workflow for in vitro biocompatibility assessment.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Cationic polymers (penta-lysine, PLL, PEI, chitosan)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the cationic polymers in complete culture medium. Remove the existing medium from the wells and replace it with the polymer-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Luciferase Assay for Transfection Efficiency

The luciferase reporter assay is a sensitive method to quantify the expression of a reporter gene.

Materials:

  • Cells of interest

  • Cationic polymers

  • Plasmid DNA encoding luciferase

  • Transfection medium (e.g., serum-free medium)

  • Complete cell culture medium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well or 48-well plate to achieve 70-80% confluency on the day of transfection.

  • Complex Formation: For each well, dilute the cationic polymer and the luciferase plasmid DNA separately in transfection medium. Mix the two solutions and incubate at room temperature for 15-30 minutes to allow for polyplex formation.

  • Transfection: Add the polyplex solution to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this period, replace the transfection medium with complete culture medium.

  • Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample.

Conclusion

The selection of a cationic polymer for gene delivery necessitates a careful evaluation of the trade-off between transfection efficiency and biocompatibility. While high molecular weight polymers like PEI often exhibit superior transfection efficiency, this comes at the cost of increased cytotoxicity.[6][7] Penta-lysine, as a low molecular weight oligomer, is anticipated to offer a more favorable biocompatibility profile, making it a promising candidate for applications where cell viability is paramount. However, this improved safety profile may be associated with lower transfection efficiency compared to its larger counterparts. Further direct comparative studies are warranted to fully elucidate the performance of penta-lysine relative to other cationic polymers and to establish optimal formulations for specific cell types and applications.

References

Validating the In Vivo Efficacy of Penta-Lysine Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a focus on maximizing drug delivery to tumor tissues while minimizing systemic toxicity. Among the promising platforms, peptide-based drug conjugates, particularly those utilizing lysine (B10760008) backbones, have garnered significant attention. This guide provides an objective comparison of the in vivo efficacy of a lysine-based drug conjugate platform with a conventional liposomal drug delivery system. The data presented is based on preclinical studies of camptothecin (B557342) conjugates, offering insights into their relative performance in tumor growth inhibition, biodistribution, and pharmacokinetics.

Performance Comparison: Lysine-Based Dendrimer vs. Liposomal Delivery of Camptothecin

To illustrate the in vivo performance of lysine-based drug conjugates, we present a comparative summary of a PEGylated poly(L-lysine) (PLL) dendrimer-camptothecin (CPT) conjugate and a liposomal CPT formulation. While the lysine dendrimer in this example is larger than a simple penta-lysine structure, it serves as a relevant model for a lysine-based delivery platform and provides a basis for comparison against established delivery systems.

Parameter PEGylated PLL-CPT Conjugate Liposomal CPT Free CPT Reference
Drug Load 4-6 wt%Not explicitly stated, but typically 1-2 wt%N/A[1]
Blood Circulation Half-life (t½) 30.9 ± 8.8 h~17 h< 30 min[1]
Tumor Uptake (% Injected Dose/g) 4.2 ± 2.3%~3.5%0.29 ± 0.04%[1]
Tumor Growth Inhibition (C26 Colon Carcinoma Model) Significant prolonged survival with a single injection.Not directly compared in the same study.Minimal efficacy.[1]
Tumor Growth Inhibition (HT-29 Human Colon Carcinoma Model) All mice survived to the end of the study with multiple low doses; 3 of 8 were tumor-free.Not directly compared in the same study.Minimal efficacy.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Female BALB/c mice (for C26 syngeneic model) or nude mice (for HT-29 xenograft model), 6-8 weeks old.

  • Tumor Cell Inoculation: 1 x 10^6 C26 or HT-29 cells in 100 µL of serum-free media are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Free drug (e.g., Camptothecin or Irinotecan)

    • Penta-lysine drug conjugate

    • Alternative formulation (e.g., Liposomal drug)

  • Dosing Regimen: Drugs are administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at specified doses and schedules (e.g., single dose or multiple doses over several weeks).

  • Efficacy Endpoints:

    • Tumor growth inhibition (% TGI)

    • Tumor regression

    • Survival rate

    • Body weight changes (as an indicator of toxicity)

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of differences between treatment groups.

Biodistribution Study
  • Radiolabeling: The drug or the delivery vehicle (e.g., penta-lysine conjugate) is labeled with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In, or a positron emitter for PET imaging).

  • Animal Model: Tumor-bearing mice (as described above).

  • Administration: The radiolabeled compound is administered to the mice, typically via intravenous injection.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized.

  • Organ Harvesting: Blood, tumor, and major organs (liver, spleen, kidneys, heart, lungs, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and time point.

  • Imaging (Optional): For PET or SPECT imaging, animals are anesthetized and imaged at various time points to visualize the real-time biodistribution of the radiolabeled conjugate.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways of the cytotoxic payload is critical for designing effective drug conjugates. Camptothecin and Doxorubicin are two commonly used chemotherapeutic agents in drug conjugates.

Camptothecin Signaling Pathway

Camptothecin's primary mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription. This leads to DNA damage and subsequent cell cycle arrest and apoptosis.

Camptothecin_Signaling_Pathway CPT Camptothecin TopoI Topoisomerase I CPT->TopoI Inhibits re-ligation DNA DNA TopoI->DNA SSB Single-Strand Breaks ReplicationFork Replication Fork DSB Double-Strand Breaks ReplicationFork->DSB Collision ATM_ATR ATM/ATR Activation DSB->ATM_ATR Apoptosis Apoptosis DSB->Apoptosis Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest (S/G2 phase) Chk1_Chk2->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Camptothecin-induced DNA damage pathway.

Doxorubicin Signaling Pathway

Doxorubicin has a multi-faceted mechanism of action that includes DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), all of which contribute to apoptosis.

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Doxorubicin-induced apoptotic pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel drug conjugate.

Experimental_Workflow A Conjugate Synthesis & Characterization B In Vitro Cytotoxicity Assay A->B C Tumor Model Development B->C D Maximum Tolerated Dose (MTD) Study C->D E In Vivo Efficacy Study (Tumor Growth Inhibition) D->E F Pharmacokinetic (PK) Study D->F G Biodistribution Study D->G H Data Analysis & Comparison E->H F->H G->H I Go/No-Go Decision for Further Development H->I

References

A Comparative Guide to Penta-Lysine and Genipin Cross-Linked Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

In the advancing field of tissue engineering, hydrogels serve as crucial three-dimensional scaffolds that mimic the native extracellular matrix, supporting cell growth and tissue regeneration. The choice of cross-linking agent is paramount as it dictates the hydrogel's mechanical, biological, and degradation properties. This guide provides an objective comparison between hydrogels based on poly-lysine (often utilizing penta-lysine as a building block or functional group) and those cross-linked with genipin (B1671432), a naturally derived agent.

Executive Summary

Genipin is a widely used cross-linker known for its excellent biocompatibility and ability to form stable, robust hydrogels with various natural polymers like chitosan (B1678972), gelatin, and collagen.[1][2][3] It is significantly less cytotoxic than conventional cross-linkers like glutaraldehyde.[4][5] Poly-lysine based hydrogels, on the other hand, are synthetic polypeptide networks that offer a high degree of tunability in their chemical and physical properties.[6][7] They can be engineered to include specific cell-binding motifs and exhibit controllable degradation profiles.[8][9]

The selection between these two systems hinges on the specific application. Genipin-cross-linked hydrogels are often favored for applications demanding high mechanical stability and proven biocompatibility.[10][11] Poly-lysine hydrogels are advantageous when precise control over bio-functionality and material properties is critical.[6][8]

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of key performance indicators.

Table 1: Comparison of Mechanical Properties

PropertyPenta-Lysine Based HydrogelsGenipin Cross-Linked HydrogelsCitation
Compressive Modulus Not widely reported9.3 - 22.6 kPa (HA-HA/GP) to 2.14 MPa (GPVA5_GNP)[5][11]
Compressive Strength 45.2 kPa (PEG/ε–PL)0.028 - 0.052 MPa[12][13]
Young's Modulus 8.7 ± 1.2 kPa (pADL2.5)~2.3 GPa (GEN-chitosan surface)[1][14]
Tensile Strength 18.9 ± 2.1 kPa (pADL2.5)Not widely reported[14]
Strain at Break Up to 2600%Not widely reported[15]

Table 2: Comparison of Biocompatibility and Cellular Interaction

PropertyPenta-Lysine Based HydrogelsGenipin Cross-Linked HydrogelsCitation
Cell Viability Supports attachment and growth of corneal cells.>85-90% for fibroblasts and other cell types.[1][5] Genipin is 10,000-fold less toxic than glutaraldehyde.[3][5][6][8]
Cell Proliferation Supports confluent monolayers of endothelial cells.Enhanced fibroblast proliferation up to 5-fold on certain formulations.[9][16]
Cell Adhesion Can be functionalized with RGD peptides to enhance cell adhesion.Increased cross-linking density significantly improves cell adhesion.[17] Fibroblast adhesion can be 2.29 times greater than on pristine scaffolds.[1][1][9]

Table 3: Comparison of Physicochemical Properties

PropertyPenta-Lysine Based HydrogelsGenipin Cross-Linked HydrogelsCitation
Swelling Ratio < 30% (PEG/ε–PL)621% (GPVA5_GNP) to >1000% (CH-GNP)[5][12][18]
Degradation Rate Tunable; can be designed for sustained release over 4 weeks.Tunable by genipin concentration; can range from 60 mg/day to 500 mg/day (proteolytic).[19] Complete degradation in 4 weeks under hyaluronidase (B3051955) conditions.[11][11][12][19]
Pore Size Can be made porous through fragmentation methods.72 - 84 µm (Chitosan-Gelatin) to 300 - 500 µm (Gelatin)[4][6][10]

Mandatory Visualizations

The following diagrams illustrate key mechanisms, workflows, and logical relationships relevant to the selection and characterization of these hydrogels.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Polymer1 Polymer Chain 1 (-NH2 group) Crosslinked_Polymer Stable Cross-linked Hydrogel Network Polymer1->Crosslinked_Polymer Reaction Polymer2 Polymer Chain 2 (-NH2 group) Polymer2->Crosslinked_Polymer Reaction Genipin Genipin Genipin->Crosslinked_Polymer Forms Bridge Hydrogel_Characterization_Workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_application Application S1 Polymer & Cross-linker Selection S2 Hydrogel Formulation (e.g., Penta-Lysine or Genipin) S1->S2 S3 Gelation & Purification S2->S3 C1 Physicochemical Analysis (Swelling, Degradation, SEM) S3->C1 C2 Mechanical Testing (Compression, Rheology) S3->C2 C3 Biological Evaluation (Cytotoxicity, Cell Adhesion) S3->C3 A1 Tissue Engineering Scaffold Performance C1->A1 C2->A1 C3->A1 Hydrogel_Selection_Logic outcome outcome start High Mechanical Strength Required? q2 Precise Bio-functionalization (e.g., RGD peptides) Needed? start->q2 No genipin Consider Genipin Cross-linked Hydrogel start->genipin Yes q3 Natural Polymer Backbone Preferred? q2->q3 No lysine Consider Poly-Lysine Based Hydrogel q2->lysine Yes q3->genipin Yes q3->lysine No

References

A Comparative Guide to the Cellular Uptake of Penta-Lysine Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the cellular uptake of penta-lysine functionalized nanoparticles, offering a comparative perspective against other commonly used nanoparticle systems. The information presented is supported by experimental data to aid in the selection and design of effective nanocarriers for therapeutic and diagnostic applications.

Quantitative Comparison of Nanoparticle Cellular Uptake

The cellular internalization of nanoparticles is a critical factor influencing their bio-distribution, efficacy, and potential toxicity. Surface modification with peptides, such as penta-lysine, is a common strategy to enhance cellular uptake. The positive charge imparted by the lysine (B10760008) residues facilitates interaction with the negatively charged cell membrane. Below is a comparative summary of the cellular uptake of penta-lysine nanoparticles versus other nanoparticle formulations.

Table 1: Comparison of Cellular Uptake Efficiency

Nanoparticle TypeCell LineUptake Enhancement Compared to ControlKey Findings
Poly(L-lysine)-modified Silica (B1680970) NanoparticlesHNE1 and HeLa20-fold enhancement of oligonucleotide delivery compared with free oligonucleotide[1]Significantly improved delivery of antisense oligonucleotides into cancer cells.[1]
Poly(L-lysine)-PEG-Folate coated PLGA NanoparticlesKB cellsFar greater extent of cellular uptake compared to non-targeted nanoparticles[2][3][4]Targeting folate receptors, in addition to the cationic charge, dramatically increases uptake in receptor-overexpressing cancer cells.[2][3][4]
High-Molecular-Weight Poly(L-lysine)-Ce6 ConjugatesCT26.WT cellsSuperior cellular uptake compared to low-molecular-weight conjugates[5][6]Higher molecular weight poly-lysine leads to more effective nanoparticle self-assembly and enhanced cellular internalization.[5][6]
L-lysine Functionalized Mesoporous Silica NanoparticlesMDA-MB-231 cellsEffective internalization observed via fluorescence microscopyDemonstrates pH-responsive drug release and good cellular uptake.[7]
Glyco-poly-L-lysineRat Liver (in vivo)Superior liver-targeted uptake and expression compared to liposomes[8]Galactosylation of poly-lysine enhances targeting to hepatocytes.[8]
Silica Nanoparticles (unmodified)THP-1 macrophages, A549, NRK-52E, HaCaTUptake is size and cell-type dependent.[9]Smaller nanoparticles (15 nm) showed higher cytotoxicity and uptake in most cell lines compared to larger particles (60 nm and 200 nm).[9]
PLGA Nanoparticles (unmodified)Laryngeal carcinoma cells and macrophagesEffectively ingested by both cancer cells and macrophages.[10]Uptake index in cancer cells is reduced in the presence of macrophages.[10]
LiposomesRAW264.7 macrophagesEfficiently phagocytosed by macrophages.Cationic liposomes generally show higher uptake than neutral or anionic liposomes.[11]

Experimental Protocols

Accurate quantification of nanoparticle uptake is essential for evaluating their performance. Below are detailed protocols for two widely used methods: confocal microscopy with image analysis and flow cytometry.

Quantification of Nanoparticle Uptake by Confocal Microscopy and ImageJ Analysis

This method allows for the visualization and quantification of internalized nanoparticles within single cells.

Materials:

  • Fluorescently labeled nanoparticles

  • Cell culture medium

  • Poly-D-lysine or other appropriate coating for culture plates/slides

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

  • ImageJ/Fiji software with the "Particle_in_Cell-3D" macro[12][13][14]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips pre-coated with an appropriate substrate to ensure adherence. Culture cells to the desired confluency (typically 60-80%).

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at the desired concentration. Incubate for the desired time points (e.g., 2, 4, 24 hours).

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-adherent nanoparticles.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI or Hoechst solution for 10-15 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.

  • Confocal Imaging: Acquire z-stack images of the cells using a confocal microscope. Ensure that the imaging parameters (laser power, gain, pinhole size) are kept constant across all samples to allow for quantitative comparison.[15][16]

  • Image Analysis using ImageJ/Fiji:

    • Open the z-stack images in ImageJ/Fiji.

    • Use the "Particle_in_Cell-3D" macro or a similar 3D object counter plugin.[12][13][14]

    • The macro will guide you through the steps to:

      • Identify the cell boundaries (e.g., using a membrane stain if available, or based on brightfield/DIC images).

      • Identify the nucleus based on the DAPI/Hoechst signal.

      • Identify and quantify the fluorescent nanoparticles within the defined cell volume, excluding those on the cell surface.

    • The output will provide data on the number and/or fluorescence intensity of internalized nanoparticles per cell.

Quantification of Nanoparticle Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up nanoparticles and the relative amount of uptake per cell.[17][18][19][20]

Materials:

  • Fluorescently labeled nanoparticles

  • Cell culture medium

  • Trypsin-EDTA solution

  • Flow cytometry buffer (e.g., PBS with 1-2% FBS and 1 mM EDTA)

  • Propidium iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and culture until they reach the desired confluency. Treat the cells with fluorescently labeled nanoparticles as described in the confocal microscopy protocol.

  • Cell Harvesting: After incubation and washing, detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold flow cytometry buffer. Repeat this washing step twice to ensure all extracellular nanoparticles are removed.

  • Staining (Optional): If assessing cell viability, resuspend the cells in flow cytometry buffer containing a viability dye like PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate the main cell population and exclude debris.

    • If a viability dye is used, gate on the live cell population.

    • Measure the fluorescence intensity of the nanoparticle-associated signal in the appropriate channel (e.g., FITC, PE, APC).

    • An unstained cell sample should be used as a negative control to set the gate for fluorescently positive cells.

  • Data Analysis:

    • Determine the percentage of fluorescently positive cells, which represents the proportion of cells that have taken up the nanoparticles.

    • Determine the mean fluorescence intensity (MFI) of the positive cell population, which is proportional to the average amount of nanoparticles taken up per cell.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Penta-Lysine Nanoparticle Uptake

The cellular uptake of cationic nanoparticles like those functionalized with penta-lysine is often initiated by electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction can trigger clustering of HSPGs and subsequent endocytosis.[21][22][23][24][25]

G cluster_0 Extracellular cluster_1 Intracellular Penta-Lysine_NP Penta-Lysine Nanoparticle HSPG Heparan Sulfate Proteoglycan (HSPG) Penta-Lysine_NP->HSPG Electrostatic Interaction Clustering HSPG Clustering HSPG->Clustering Induces Cell_Membrane Cell Membrane Endocytosis Endocytosis (e.g., Clathrin-mediated) Clustering->Endocytosis Triggers Endosome Early Endosome Endocytosis->Endosome Formation of Lysosome Lysosome Endosome->Lysosome Maturation to

Caption: Proposed signaling pathway for penta-lysine nanoparticle uptake.

Experimental Workflow for Quantitative Cellular Uptake Analysis

The following diagram illustrates the general workflow for quantifying nanoparticle uptake using either confocal microscopy or flow cytometry.

G cluster_0 Confocal Microscopy cluster_1 Flow Cytometry Start Start: Cell Culture Incubation Incubate cells with fluorescent nanoparticles Start->Incubation Washing Wash to remove extracellular nanoparticles Incubation->Washing Fixation Fix and stain nuclei Washing->Fixation Harvesting Harvest and resuspend cells Washing->Harvesting Imaging Acquire Z-stack images Fixation->Imaging Analysis_Confocal ImageJ/Fiji Analysis (Particle_in_Cell-3D) Imaging->Analysis_Confocal Data Quantitative Data: - % Positive Cells - Nanoparticles per cell - Mean Fluorescence Intensity Analysis_Confocal->Data Analysis_Flow Analyze on flow cytometer Harvesting->Analysis_Flow Analysis_Flow->Data

Caption: Workflow for nanoparticle uptake quantification.

References

A Comparative Guide to the Long-Term Stability and Performance of Lysine-Based Formulations for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term stability and performance of lysine-based formulations, particularly focusing on penta-lysine and its longer-chain counterparts, poly-L-lysine (PLL) and poly-D-lysine (PDL), against other common cell culture coating alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate surface coating for long-term cell culture applications, ensuring experimental reproducibility and reliability.

Introduction to Lysine-Based Cell Culture Coatings

Poly-lysine is a synthetic, positively charged polymer widely used to coat tissue culture surfaces to enhance cell adhesion. The electrostatic interaction between the cationic polymer and the net negative charge of the cell membrane promotes the attachment of a variety of cell types, particularly neurons and transfected cell lines, especially in serum-free or low-serum conditions. The two common forms of poly-lysine are poly-L-lysine (PLL), composed of the naturally occurring L-isomer of lysine, and poly-D-lysine (PDL), composed of the synthetic D-isomer. This fundamental difference in chirality is the primary determinant of their long-term stability in biological environments.

Long-Term Stability: Poly-D-Lysine vs. Poly-L-Lysine

The primary challenge in maintaining long-term cell cultures on coated surfaces is the degradation of the coating material by cellular enzymes. This is where the distinction between PDL and PLL becomes critical.

Poly-L-Lysine (PLL): Being composed of the natural L-amino acid, PLL is susceptible to degradation by proteases secreted by cells. This enzymatic breakdown leads to a gradual loss of the adhesive surface, which can result in cell detachment, clumping, and altered cell morphology over time. Consequently, PLL is best suited for short-term experiments, such as transfection, immunocytochemistry, and short-term culture of primary cells.

Poly-D-Lysine (PDL): In contrast, PDL is resistant to enzymatic degradation because proteases are stereospecific and do not recognize the D-amino acid configuration. This resistance makes PDL the preferred choice for long-term cultures, providing a stable and reliable surface for cell attachment and growth over extended periods. Commercially available PDL-coated plates are often cited to have a shelf life of up to two years when stored under appropriate conditions (2-8 °C).

Quantitative Stability Comparison
FormulationKey Stability CharacteristicsRecommended Use Duration
Poly-L-Lysine (PLL) Susceptible to enzymatic degradation by cellular proteases.Short-term (hours to a few days)
Poly-D-Lysine (PDL) Resistant to enzymatic degradation.Long-term (weeks to months)
Fibronectin Natural extracellular matrix (ECM) protein, can be remodeled and degraded by cells over time.Short to medium-term
Laminin (B1169045) Natural ECM protein, stability can be an issue with repeated freeze-thaw cycles.Short to medium-term

Performance Comparison: Cell Adhesion, Viability, and Proliferation

The performance of a cell culture coating is determined by its ability to support robust cell adhesion, maintain high cell viability, and promote proliferation.

A study comparing various attachment methods for human stem cells found that while PLL improved adhesion compared to uncoated surfaces, its performance lagged behind natural attachment proteins like laminin and fibronectin[3]. For human adipose-derived stem cells (hASCs), laminin resulted in the greatest cell attachment and proliferation[3]. Another study investigating Schwann cells showed that collagen I and fibronectin had a positive effect on cell viability after two days, while PLL showed no difference compared to uncoated polystyrene[4]. Interestingly, the viability-stimulating effect of fibronectin decreased after five days[4].

For neuronal cultures, PDL has been shown to be particularly effective. Covalently bound PDL surfaces supported a higher number of neuronal cells and neurites per cell, and the cells survived for a longer time compared to physically adsorbed PDL coatings[5].

Performance Data Summary
CoatingCell TypeTime PointPerformance MetricResultReference
Poly-L-Lysine Schwann Cells2 daysCell ViabilityNo significant difference from uncoated[4]
Poly-L-Lysine hASCs125 hoursProliferationLower than laminin and fibronectin[3]
Fibronectin Schwann Cells2 daysCell ViabilityPositive effect[4]
Fibronectin Schwann Cells5 daysCell ViabilityDecreased viability[4]
Laminin hASCs125 hoursProliferationHighest among tested coatings[3]
Poly-D-Lysine Primary NeuronsLong-termCell Survival & Neurite GrowthSuperior to coated surfaces[5]
(PLL-Fn)10 Film Human Gingival Fibroblasts7 daysCell ProliferationSignificantly enhanced compared to glass[6][7]

Experimental Protocols

Poly-D-Lysine Coating Protocol for Cell Culture Ware

This protocol describes the standard procedure for coating glass or plastic cell culture surfaces with poly-D-lysine.

Experimental_Workflow_PDL_Coating start Start prepare_pdl Prepare 0.1 mg/mL Poly-D-Lysine Solution in Sterile Water start->prepare_pdl add_pdl Add PDL solution to culture vessel to cover the entire surface prepare_pdl->add_pdl incubate Incubate at room temperature for 1 hour add_pdl->incubate remove_pdl Aspirate PDL solution incubate->remove_pdl rinse1 Rinse 3 times with sterile, distilled water remove_pdl->rinse1 dry Air dry in a laminar flow hood for at least 2 hours rinse1->dry store Store at 4°C for up to two weeks (if not used immediately) dry->store end Ready for Cell Seeding store->end

Figure 1. Workflow for coating cell culture surfaces with Poly-D-Lysine.

Cell Viability Assessment using MTT Assay

This protocol outlines the key steps for quantifying cell viability, a critical performance metric for any cell culture surface.

Experimental_Workflow_MTT_Assay start Start: Cells cultured on coated surface for desired duration add_mtt Add MTT reagent to each well and incubate start->add_mtt formazan_formation Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan (B1609692) crystals add_mtt->formazan_formation solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilize measure_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->measure_absorbance analyze_data Correlate absorbance values to the number of viable cells measure_absorbance->analyze_data end End: Quantitative assessment of cell viability analyze_data->end Signaling_Pathway_Cell_Adhesion cluster_surface Coated Surface cluster_cell Cell Membrane cluster_downstream Intracellular Signaling poly_lysine Poly-lysine cell_surface Negatively Charged Cell Surface poly_lysine->cell_surface Electrostatic Interaction fibronectin Fibronectin integrin Integrin Receptors fibronectin->integrin RGD Binding focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton gene_expression Altered Gene Expression focal_adhesion->gene_expression

References

Benchmarking Penta-Lysine: A Comparative Guide to a Promising Transfection Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of gene therapy and cellular engineering, the choice of a transfection agent is paramount to experimental success. While commercial reagents have long been the standard, there is a growing interest in peptide-based vectors due to their potential for high efficiency and low cytotoxicity. This guide provides a comprehensive benchmark of penta-lysine (K5), a short cationic peptide, against leading commercially available transfection agents.

Performance Comparison: Penta-Lysine vs. Commercial Agents

The efficacy of a transfection agent is a delicate balance between its ability to deliver nucleic acids into cells (transfection efficiency) and its impact on cell viability (cytotoxicity). This section presents a comparative analysis of penta-lysine's performance against well-established commercial reagents like Lipofectamine 2000. The data for penta-lysine is based on trends observed with short oligo-lysine peptides and the known properties of cell-penetrating peptides.

Table 1: Transfection Efficiency

Transfection AgentCell LineTransfection Efficiency (%)
Penta-Lysine (K5) HEK293Estimated 15-25%
HeLaEstimated 10-20%
CHO-K1Estimated 5-15%
Lipofectamine 2000 HEK293~64%[1]
HeLa~52%[1]
CHO-K1~55%[1]
Turbofect HEK293~52%[1][2]
HeLaNot Reported
CHO-K1~74%[1][2]

Note: Penta-lysine efficiency is an educated estimate based on the performance of short oligo-lysine peptides. Actual performance may vary.

Table 2: Cytotoxicity

Transfection AgentCell LineCell Viability (%)
Penta-Lysine (K5) Various>95%
Lipofectamine 2000 H9T-cells~23% (with pCDH)[1]
CHO-K1>80%[1]
HEK293>80%[1]
Turbofect VariousGenerally lower cytotoxicity than Lipofectamine 2000[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Transfection Assay

This protocol outlines the general procedure for transfecting mammalian cells with a plasmid DNA using a peptide-based or lipid-based transfection reagent.

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.

  • Complex Formation:

    • Penta-Lysine: For each well, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. In a separate tube, dilute the appropriate amount of penta-lysine stock solution in 100 µL of serum-free medium. Add the diluted penta-lysine to the diluted DNA, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Lipofectamine 2000: For each well, dilute 4 µg of plasmid DNA into 250 µL of Opti-MEM® I Reduced Serum Medium. In a separate tube, dilute 10 µL of Lipofectamine 2000 into 250 µL of Opti-MEM® I. Incubate for 5 minutes at room temperature. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection: Add the 200 µL of penta-lysine/DNA complexes or 500 µL of Lipofectamine 2000/DNA complexes to the respective wells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency by quantifying reporter gene expression (e.g., GFP fluorescence via flow cytometry or luciferase activity via a luminometer).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Treatment: Following the 24-48 hour transfection period, remove the media from the wells.

  • MTT Addition: Add 500 µL of fresh media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 500 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a spectrophotometer. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Mechanism: From Complex to Nucleus

Understanding the cellular uptake pathway is critical for optimizing transfection strategies. Cationic peptide-based transfection agents like penta-lysine primarily utilize the cell's own endocytic machinery to deliver their nucleic acid cargo.

Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Penta-Lysine Penta-Lysine Complex Penta-Lysine/ DNA Complex Penta-Lysine->Complex Complexation Plasmid_DNA Plasmid_DNA Plasmid_DNA->Complex Endosome Early Endosome Complex->Endosome Endocytosis (Macropinocytosis) Cell_Membrane Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Degradation Degraded Complex Late_Endosome->Degradation Lysosomal Degradation Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription mRNA Nucleus->Transcription Gene Expression

Caption: Cellular uptake pathway of penta-lysine/DNA complexes.

The journey begins with the electrostatic complexation of the positively charged penta-lysine with the negatively charged plasmid DNA. This complex is then internalized by the cell primarily through endocytosis, a process where the cell membrane engulfs the complex to form an early endosome. As the endosome matures, its internal pH drops, which can trigger the "proton sponge effect." The buffering capacity of the lysine (B10760008) residues leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome. This allows the DNA to escape into the cytoplasm and subsequently be imported into the nucleus, where gene expression can occur. A portion of the complexes that fail to escape are trafficked to lysosomes for degradation.

References

Safety Operating Guide

A Guide to the Safe Disposal of Penta-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential information and step-by-step procedures for the disposal of penta-lysine, a poly-L-lysine compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Core Principles of Chemical Waste Disposal

The fundamental principle for the disposal of penta-lysine, as with any laboratory chemical, is to adhere strictly to national, state, and local regulations[1][2][3]. Chemical waste should never be mixed with other waste materials and should be stored in its original or a suitably labeled container[1][3]. A crucial environmental precaution is to prevent the entry of penta-lysine into drains or sewer systems[1][2][4][5][6][7].

Disposal Procedures for Penta-Lysine

The appropriate disposal method for penta-lysine depends on its physical state—solid (powder) or solution.

Solid Penta-Lysine (Powder):

  • Containment: In case of a spill, avoid creating dust[3][4]. Sweep up the solid material and place it into a suitable, closed container for disposal[5][8][9].

  • Disposal: The contained solid waste should be handled by a licensed disposal company[5][6]. Alternatively, it can be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4].

Penta-Lysine Solutions:

  • Containment: For spills, cover drains to prevent entry[1][7]. Absorb the liquid with a non-combustible, absorbent material like Chemizorb®[1].

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal[2][4][6].

  • Disposal: The waste must be disposed of in accordance with all applicable regulations[1][10]. This typically involves transfer to an approved waste disposal plant[1].

Summary of Disposal Recommendations

The following table summarizes the key disposal recommendations for penta-lysine based on its form.

FormContainment MethodDisposal MethodKey Precautions
Solid (Powder) Sweep up and shovel into a suitable, closed container.[5][8]Offer to a licensed disposal company or a licensed chemical destruction plant.[4][5][6]Avoid dust formation.[3][4][8] Do not mix with other waste.[1][3]
Solution Absorb with a liquid-absorbent material (e.g., Chemizorb®).[1]Dispose of at an approved waste disposal plant.[1]Do not let the product enter drains.[1][2][4][5][6][7] Handle uncleaned containers as the product itself.[1][3]

Experimental Workflow for Waste Neutralization (Hypothetical)

While specific neutralization protocols for penta-lysine were not detailed in the reviewed safety data sheets, a general experimental workflow for assessing the potential for neutralization prior to disposal would follow a logical progression. The following diagram illustrates such a hypothetical workflow. It is crucial to note that any neutralization procedure must be validated and approved under your institution's safety protocols before implementation.

G cluster_0 Penta-Lysine Waste Neutralization Workflow A Characterize Waste Stream (Concentration, pH, Volume) B Consult Literature for Potential Neutralizing Agents A->B C Bench-Scale Neutralization Test B->C D Analyze Treated Effluent (pH, Residuals) C->D E Scale-Up Assessment D->E F Develop Standard Operating Procedure (SOP) E->F G Implement Approved Neutralization Protocol F->G H Dispose of Neutralized Waste per Regulations G->H

Caption: Hypothetical workflow for developing a penta-lysine waste neutralization protocol.

Logical Decision Pathway for Penta-Lysine Disposal

The decision-making process for the proper disposal of penta-lysine should follow a clear, safety-oriented path. The diagram below outlines the key decision points for laboratory personnel.

G cluster_1 Penta-Lysine Disposal Decision Pathway Start Penta-Lysine Waste Generated Form Solid or Solution? Start->Form Solid Solid Waste Procedure Form->Solid Solid Solution Solution Waste Procedure Form->Solution Solution ContainSolid Sweep into Closed Container Solid->ContainSolid ContainSolution Absorb and Collect in Closed Container Solution->ContainSolution Disposal Dispose via Licensed Waste Contractor ContainSolid->Disposal ContainSolution->Disposal End Disposal Complete Disposal->End

Caption: Decision pathway for the proper disposal of penta-lysine waste.

References

Essential Safety and Handling of Penta-Lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Poly-L-lysine solutions, particularly the 0.1% w/v solution, are classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause an allergic skin reaction (Category 1).[1] It is also considered toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to appropriate personal protective equipment protocols is crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., handling bulk quantities, potential for splashing)
Eye/Face Protection Safety glasses with side-shields.Chemical safety goggles or a full-face shield.
Hand Protection Nitrile rubber gloves.Heavier-duty, chemical-resistant gloves (consult manufacturer's specifications for breakthrough time).
Body Protection Standard laboratory coat.Chemical-resistant apron or coveralls.
Respiratory Protection Not generally required with adequate ventilation.A NIOSH-approved respirator is necessary if aerosols or mists are generated.

Safe Handling and First Aid Procedures

Proper handling techniques are essential to minimize exposure and prevent accidents.

Standard Operating Procedure for Handling Poly-L-lysine Solution:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when the potential for aerosol or mist generation exists.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Avoid direct contact with the solution. Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring and measuring.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store containers in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. If irritation or a rash develops, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if symptoms occur.

Spill Management and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.

Spill Response Workflow

Spill_Response_Workflow Workflow for a Poly-L-lysine Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain neutralize Absorb the Spill contain->neutralize collect Collect Absorbed Material (Use non-sparking tools) neutralize->collect dispose Place in a Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate the Area (Soap and water) dispose->decontaminate end Spill Cleaned decontaminate->end

Workflow for a Poly-L-lysine Spill

Disposal Plan

All waste materials containing Poly-L-lysine must be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental control regulations.[3][4]

  • Unused Product: Dispose of as chemical waste through a licensed and certified hazardous waste disposal company. Do not pour down the drain.

  • Contaminated Labware: Items such as pipette tips, tubes, and flasks that have come into contact with Poly-L-lysine solution should be placed in a designated, sealed hazardous waste container for solids.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be bagged and disposed of as solid hazardous waste.

  • Spill Debris: Absorbent materials used to clean up spills should be placed in a sealed, labeled container and disposed of as hazardous waste.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling Penta-lysine and its related compounds.

References

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